ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-ethoxypent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZOFVOGBPBNA-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-53-5 | |
| Record name | NSC27803 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a primary synthesis pathway for ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a substituted α,β-unsaturated cyanoester with potential applications in organic synthesis and medicinal chemistry. The core of this synthesis involves the condensation reaction between ethyl cyanoacetate and triethyl orthopropionate. This document provides a comprehensive overview of the reaction, including a plausible experimental protocol, expected outcomes, and characterization data based on analogous compounds. All quantitative data is summarized for clarity, and key pathways are visualized using Graphviz diagrams.
Introduction
Substituted cyanoacrylates are a versatile class of compounds utilized as intermediates in the synthesis of a wide array of heterocyclic compounds, polymers, and biologically active molecules. The specific stereoisomer, this compound, possesses a unique electronic and steric arrangement due to the presence of the cyano, ester, and ethoxy functionalities, making it a valuable synthon for further chemical transformations. This guide outlines a robust and accessible synthetic route to this target molecule.
Core Synthesis Pathway
The principal synthesis route for this compound is a condensation reaction between ethyl cyanoacetate and triethyl orthopropionate. This reaction is analogous to the well-established Knoevenagel condensation and similar reactions of active methylene compounds with orthoesters. The reaction proceeds by the activation of ethyl cyanoacetate, which then attacks the central carbon of the orthoester, followed by the elimination of ethanol to yield the desired product.
Caption: Overall synthesis scheme for this compound.
Experimental Protocol
The following is a detailed experimental protocol adapted from a general procedure for the reaction of ethyl cyanoacetate with triethyl orthoformate.[1] This can be considered a starting point for the synthesis of the target molecule.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthopropionate
-
Acetic anhydride
-
Dichloromethane
-
Saturated brine solution
Equipment:
-
Round-bottom flask with reflux condenser and thermometer
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, thermometer, and stirring apparatus, add ethyl cyanoacetate (1.0 eq) and triethyl orthopropionate (1.0 - 1.2 eq).
-
Add acetic anhydride as a solvent and to react with the ethanol byproduct, driving the reaction to completion.
-
Heat the reaction mixture to 140-160°C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is anticipated to proceed over several hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the acetic anhydride and any excess reagents by distillation under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by dissolving it in a suitable organic solvent like dichloromethane, followed by washing with water and saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Quantitative Data
| Parameter | Ethyl 2-cyano-3-ethoxyacrylate[1] | Expected for this compound |
| Starting Material 1 | Ethyl cyanoacetate | Ethyl cyanoacetate |
| Starting Material 2 | Triethyl orthoformate | Triethyl orthopropionate |
| Solvent | Acetic anhydride | Acetic anhydride |
| Reaction Temperature | 150-160 °C | 140-160 °C |
| Reaction Time | 5 hours | 5-8 hours (estimated) |
| Yield | 84% | 75-85% (estimated) |
Physicochemical and Spectroscopic Properties
The exact physicochemical and spectroscopic data for this compound are not extensively documented. However, data from structurally similar compounds can be used for comparison and characterization.
| Property | Ethyl 2-cyano-3-methyl-2-pentenoate[2] | Predicted for this compound |
| Molecular Formula | C₉H₁₃NO₂ | C₁₀H₁₅NO₃ |
| Molecular Weight | 167.21 g/mol | 197.23 g/mol |
| Appearance | - | Colorless to pale yellow oil (expected) |
| Boiling Point | - | >200 °C (estimated) |
| ¹H NMR | - | Predicted shifts (ppm): δ 4.2-4.4 (q, 2H, OCH₂CH₃), 3.9-4.1 (q, 2H, OCH₂CH₃), 2.4-2.6 (q, 2H, CH₂CH₃), 1.2-1.4 (m, 9H, overlapping CH₃) |
| ¹³C NMR | - | Predicted shifts (ppm): δ 165-170 (C=O), 160-165 (C-OEt), 115-120 (CN), 90-100 (C-CN), 60-65 (OCH₂), 25-30 (CH₂CH₃), 10-15 (CH₃) |
| IR (cm⁻¹) | Vapor Phase IR available[2] | Expected peaks: ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1620 (C=C stretch), ~1250 (C-O stretch) |
| Mass Spec (m/z) | - | Expected M⁺: 197.11 |
Experimental Workflow and Logic
The synthesis and purification process follows a logical progression from reaction setup to product isolation and characterization.
References
An In-depth Technical Guide to the Predicted Chemical Properties and Synthesis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide details the predicted chemical properties and a plausible synthetic route for ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. As of the compilation of this document, specific experimental data for this compound is not available in the public domain. The information provided is based on the known chemistry of structurally similar compounds and established reaction mechanisms.
Executive Summary
This document provides a comprehensive technical overview of the predicted chemical characteristics and a proposed synthetic methodology for this compound. Due to the absence of specific literature on this compound, this guide leverages data from close structural analogs to forecast its properties and outline a viable experimental protocol for its synthesis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related α-cyanoacrylate compounds.
Predicted Chemical Properties
The chemical and physical properties of this compound are predicted based on the known data of structurally related compounds. A summary of these predicted properties is presented in Table 1, with comparative data from known analogs.
Table 1: Predicted and Comparative Chemical Properties
| Property | Predicted Value for this compound | Ethyl (E)-2-cyano-3-ethoxyacrylate[1][2][3] | Ethyl 2-cyano-3-oxopentanoate[4] |
| Molecular Formula | C₁₀H₁₅NO₃ | C₈H₁₁NO₃ | C₈H₁₁NO₃ |
| Molecular Weight | 197.23 g/mol | 169.18 g/mol | 169.18 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid | White to yellow crystalline mass or crystals[5] | Not available |
| Melting Point | Low melting solid, likely < 30 °C | 49-51 °C[3][5] | Not available |
| Boiling Point | > 200 °C (at atmospheric pressure) | 190-191 °C (at 30 mmHg)[3][5] | Not available |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform) | Soluble in ethanol and dimethylformamide[1] | Not available |
Proposed Synthesis
A plausible and efficient route for the synthesis of this compound is a variation of the Knoevenagel condensation. This proposed method involves the reaction of ethyl cyanoacetate with triethyl orthopropionate. The orthoester serves as a source of the propionyl group and one of the ethoxy groups, while the acidic methylene group of ethyl cyanoacetate acts as the nucleophile. The reaction is typically catalyzed by an acid anhydride, such as acetic anhydride, which facilitates the condensation and subsequent elimination to form the double bond.
Experimental Protocol: Synthesis of this compound
3.1.1 Materials and Reagents:
-
Ethyl cyanoacetate (≥98%)
-
Triethyl orthopropionate (≥98%)
-
Acetic anhydride (≥98%)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and distillation
3.1.2 Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 equivalent) and triethyl orthopropionate (1.2 equivalents).
-
Add acetic anhydride (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic anhydride and other volatile components under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Logical Relationship of Synthesis
The following diagram illustrates the logical relationship of the key reactants leading to the formation of the target compound.
Caption: Reactant relationship in the proposed synthesis.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Ethyl 2-cyano-3-oxopentanoate | C8H11NO3 | CID 14787257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]
An In-depth Technical Guide on the Proposed Mechanism for the Formation of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a proposed mechanism for the synthesis of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a compound of interest in synthetic organic chemistry. In the absence of direct literature precedent for its synthesis, this document puts forth a chemically plausible pathway based on the well-established Knoevenagel condensation reaction. The proposed synthesis involves the reaction of ethyl cyanoacetate with triethyl orthopropionate. This guide provides a detailed mechanistic description, a general experimental protocol for analogous reactions, and a summary of expected quantitative data based on similar transformations.
Proposed Reaction Scheme
The formation of this compound is proposed to proceed via a base-catalyzed condensation reaction between ethyl cyanoacetate and triethyl orthopropionate. The overall transformation is depicted below:
Figure 1: Proposed synthesis of this compound.
Mechanistic Pathway
The proposed mechanism is an adaptation of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. The reaction is initiated by the deprotonation of the active methylene group in ethyl cyanoacetate, followed by nucleophilic attack on the orthoester and subsequent elimination of ethanol to yield the final product. The stereochemistry of the final product is likely determined by thermodynamic stability, favoring the (Z)-isomer.
The detailed steps are as follows:
-
Deprotonation: A base, typically a weak amine like piperidine or an alkoxide, abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic central carbon atom of triethyl orthopropionate.
-
Elimination of Ethoxide: The resulting tetrahedral intermediate is unstable and eliminates a molecule of ethoxide to form an intermediate.
-
Second Elimination: A second molecule of ethanol is eliminated to form the α,β-unsaturated product. The (Z)-isomer is expected to be the major product due to steric hindrance considerations in the transition state.
Below is a DOT script representation of the proposed signaling pathway.
Caption: Proposed mechanistic pathway for the formation of this compound.
Experimental Protocol
While a specific protocol for the target molecule is not available, the following general procedure is based on established methods for Knoevenagel-type condensations of active methylene compounds with orthoesters.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthopropionate
-
Anhydrous ethanol
-
Sodium ethoxide (or another suitable base, e.g., piperidine)
-
Anhydrous toluene
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred solution of ethyl cyanoacetate in anhydrous toluene, the freshly prepared sodium ethoxide solution is added dropwise at 0 °C.
-
Triethyl orthopropionate is then added to the reaction mixture, and the solution is allowed to warm to room temperature and then heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of glacial acetic acid.
-
The mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
Quantitative data for the synthesis of the target molecule is not available. However, based on analogous Knoevenagel condensations of active methylene compounds, the following table summarizes the expected range of yields and reaction conditions.
| Parameter | Expected Value/Range | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purification method. |
| Reaction Time | 4-24 hours | Can be influenced by the choice of base and reaction temperature. |
| Reaction Temperature | 80-120 °C | Typically requires heating to drive the elimination steps. |
| Molar Ratio (Ethyl Cyanoacetate:Orthoester:Base) | 1 : 1.1 : 1.1 | A slight excess of the orthoester and base is often used. |
| Spectroscopic Data (¹H NMR) | δ 0.9-1.4 (m, 9H), δ 2.3-2.6 (q, 2H), δ 4.1-4.4 (m, 4H) | Expected chemical shifts for the ethyl and ethoxy groups. |
| Spectroscopic Data (¹³C NMR) | δ ~14, ~15, ~25, ~61, ~63, ~95, ~116, ~162, ~170 | Approximate chemical shifts for the carbons in the molecule. |
| Spectroscopic Data (IR) | ~2220 cm⁻¹ (C≡N), ~1720 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=C) | Characteristic vibrational frequencies for the functional groups. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of the target compound based on the proposed methodology.
Caption: General workflow for the synthesis and characterization of the target molecule.
Conclusion
This technical guide has outlined a plausible and chemically sound mechanism for the formation of this compound via a Knoevenagel-type condensation. While direct experimental evidence for this specific transformation is lacking in the current scientific literature, the proposed pathway, experimental protocol, and expected data provide a strong foundation for researchers and drug development professionals to pursue the synthesis of this and related compounds. Further experimental validation is required to confirm the proposed mechanism and optimize the reaction conditions.
An In-depth Technical Guide on Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a compound of interest in synthetic chemistry and potential drug development. Due to the absence of a registered CAS number and readily available public data for this specific molecule, this guide extrapolates information from structurally similar compounds and established synthetic methodologies to provide a predictive profile and a plausible synthetic route.
Chemical Identifiers and Predicted Properties
As this compound is not a cataloged compound, its identifiers are predicted based on its structure. Below is a table summarizing these predicted identifiers and properties, alongside data for structurally related and commercially available compounds for comparison.
| Identifier | This compound (Predicted) | Ethyl 2-cyano-3-ethoxyacrylate[1] | Ethyl 2-cyano-3-oxopentanoate[2] |
| CAS Number | Not available | 94-05-3 | 52339-73-8 |
| IUPAC Name | This compound | ethyl (2E)-2-cyano-3-ethoxyacrylate | ethyl 2-cyano-3-oxopentanoate |
| Molecular Formula | C10H15NO3 | C8H11NO3 | C8H11NO3 |
| Molecular Weight | 197.23 g/mol | 169.18 g/mol | 169.18 g/mol |
| Canonical SMILES | CCOC(=C(C#N)C(=O)OCC)\CC | CCO/C=C(\C#N)/C(=O)OCC | CCC(=O)C(C#N)C(=O)OCC |
| InChIKey | Predicted: VJIXDILPAJHDRI-YFHOEESVSA-N | KTMGNAIGXYODKQ-VOTSOKGWSA-N | YKUJGCAUKRGXDS-UHFFFAOYSA-N |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process, starting from readily available precursors. The proposed pathway involves an initial Claisen condensation to form a β-keto ester intermediate, followed by an O-ethylation to yield the final enol ether product.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous reactions.
Step 1: Synthesis of Ethyl 2-cyano-3-oxopentanoate (Intermediate A)
This procedure is adapted from standard Claisen condensation protocols for the synthesis of β-keto esters.
-
Materials:
-
Ethyl propionate
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
To the stirred solution, add a mixture of ethyl propionate (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by pouring it into ice-cold 1 M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-cyano-3-oxopentanoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Target Molecule)
This protocol is based on the O-alkylation of β-keto esters using triethyl orthoformate.[3]
-
Materials:
-
Ethyl 2-cyano-3-oxopentanoate (Intermediate A)
-
Triethyl orthoformate
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-cyano-3-oxopentanoate (1.0 equivalent) in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Add triethyl orthoformate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 50°C and stir for 12-16 hours.[3] Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or column chromatography to obtain this compound. The (Z)-isomer is often the thermodynamically favored product in such reactions.
-
Predicted Spectroscopic Data
The expected spectroscopic characteristics are extrapolated from data for similar compounds.
| Spectroscopic Data | Predicted for this compound |
| ¹H NMR | δ (ppm): 4.3-4.1 (q, 4H, 2x -OCH2CH3), 2.5-2.3 (q, 2H, -C=C-CH2CH3), 1.4-1.2 (t, 9H, 3x -CH3) |
| ¹³C NMR | δ (ppm): 170-165 (C=O), 160-155 (-C=C-OEt), 120-115 (CN), 100-95 (=C(CN)-), 65-60 (-OCH2-), 25-20 (-CH2CH3), 15-13 (-CH3) |
| IR | ν (cm⁻¹): 2230-2210 (C≡N stretch), 1720-1700 (C=O stretch, ester), 1620-1600 (C=C stretch), 1250-1200 (C-O stretch) |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical progression from starting materials to the final, characterized product.
Caption: Workflow from synthesis to final product analysis.
References
ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate physical and chemical properties
Introduction
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is an α,β-unsaturated cyanoester. This class of compounds is of significant interest in organic synthesis due to the presence of multiple reactive sites. The conjugated system, influenced by the electron-withdrawing cyano and ester groups, renders the β-carbon electrophilic and susceptible to nucleophilic attack. These molecules serve as versatile building blocks for the synthesis of a variety of heterocyclic and carbocyclic compounds. This guide provides an overview of the predicted physical and chemical properties, a plausible synthetic route, and the expected reactivity of the title compound.
Predicted Physical and Chemical Properties
The physical and chemical properties of this compound have been estimated based on data from analogous compounds. A summary of these predicted properties is presented in the tables below.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C10H15NO3 | Calculated |
| Molecular Weight | 197.23 g/mol | Calculated |
| Appearance | Colorless to yellow oil or low-melting solid | Based on similar compounds like ethyl 2-cyano-3-methylpent-2-enoate which is a yellow oil.[1] |
| Boiling Point | > 200 °C | Extrapolated from similar structures. Ethyl 2-cyano-3-ethoxyacrylate has a boiling point of 190-191 °C at 30 mmHg. |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. Ethyl 2-cyano-3-ethoxyacrylate has a melting point of 49-51 °C. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water. | General solubility for similar organic esters. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Wavenumber/Shift |
| FT-IR (cm-1) | ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1620 (C=C stretch), ~1250 (C-O stretch) |
| 1H NMR (ppm) | ~1.3 (t, 3H, ester CH3), ~1.4 (t, 3H, ethoxy CH3), ~2.5 (q, 2H, pentenoate CH2), ~4.3 (q, 2H, ester OCH2), ~4.4 (q, 2H, ethoxy OCH2) |
| 13C NMR (ppm) | ~14 (ester CH3), ~15 (ethoxy CH3), ~30 (pentenoate CH2), ~62 (ester OCH2), ~70 (ethoxy OCH2), ~100 (α-carbon), ~115 (C≡N), ~165 (C=O), ~170 (β-carbon) |
Synthesis
A plausible synthetic route for this compound is a variation of the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound. To obtain the desired product, the likely starting material would be 3-pentanone, which would first be converted to an orthoester or an enol ether.
A more direct and common method for preparing β-alkoxy-α,β-unsaturated esters involves the reaction of an active methylene compound with an orthoformate in the presence of an acid catalyst, often with subsequent heating. For the title compound, a reaction between ethyl cyanoacetate and triethyl orthopropionate in the presence of a catalyst like acetic anhydride could be a viable route.
-
Reaction Setup: A mixture of ethyl cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]
-
Catalyst Addition: Acetic anhydride (2 equivalents) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 120-140 °C) for several hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The excess acetic anhydride and other volatile components are removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Note: This is a generalized protocol. The specific conditions for the synthesis of this compound may require optimization.
Chemical Reactivity
The reactivity of this compound is dictated by the conjugated electron-withdrawing nature of the cyano and ester groups. This makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a conjugate (Michael) addition .[3][4]
The following diagram illustrates the electrophilic nature of the β-carbon and its susceptibility to nucleophilic attack.
References
ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate starting materials for synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a valuable intermediate in organic synthesis. The document outlines the primary synthetic route, starting materials, and reaction conditions, supported by available quantitative data. Experimental protocols and a discussion of the underlying reaction mechanisms are included to facilitate its practical application in a laboratory setting.
Introduction
This compound is a substituted α,β-unsaturated cyanoacrylate. Compounds of this class are recognized for their versatile reactivity and are employed as building blocks in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The presence of multiple functional groups—an ethyl ester, a nitrile, and an enol ether—makes it a highly reactive and useful intermediate for further chemical transformations. For instance, related cyanoacrylate derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceuticals, such as the antiepileptic drug ethosuximide.
Primary Synthetic Route: Reaction of Ethyl Cyanoacetate and Triethyl Orthopropionate
The most direct and established method for the synthesis of this compound, also referred to as ethyl alpha-ethoxy propylidene cyanoacetate, involves the reaction of ethyl cyanoacetate with triethyl orthopropionate . This reaction is a variation of the Knoevenagel condensation.
The key starting materials for this synthesis are commercially available and are detailed in the table below.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | Colorless liquid, pleasant odor. Possesses an acidic methylene group. |
| Triethyl Orthopropionate | C₉H₂₀O₃ | 176.25 | Colorless liquid, moisture-sensitive. |
| Acetic Acid (Catalyst) | C₂H₄O₂ | 60.05 | Colorless liquid, acts as a weak acid catalyst. |
The overall reaction can be depicted as follows:
Caption: Synthesis of this compound.
The following is a detailed experimental protocol based on established procedures for the condensation of ethyl cyanoacetate with orthoesters.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthopropionate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle
-
Vacuum pump
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine ethyl cyanoacetate and a molar excess of triethyl orthopropionate.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture. The reaction proceeds with the formation of ethanol as a byproduct. To drive the reaction to completion, the ethanol is continuously removed by distillation.
-
Work-up: After the theoretical amount of ethanol has been collected, the reaction is considered complete. The excess unreacted starting materials are then removed under reduced pressure (initially at ~30 mm Hg, then at ~2 mm Hg).
-
Purification: The crude product is purified by vacuum distillation. The fraction collected at 119-126 °C at 2 mm Hg is the desired this compound.
-
Recrystallization (optional): If the distilled product is a solid at room temperature, it can be further purified by recrystallization from ethanol to yield a crystalline solid.
The following table summarizes the quantitative data reported for this synthesis.
| Parameter | Value |
| Molar Ratio (Ethyl Cyanoacetate : Triethyl Orthopropionate) | 1 : 1.5 (Example) |
| Catalyst | Acetic Acid |
| Distillation Temperature (Product) | 119-126 °C at 2 mm Hg |
| Melting Point (Recrystallized) | 63.8-64.0 °C |
| Conversion | 89.0% |
| Yield (based on unrecovered ethyl cyanoacetate) | 99.0% |
Alternative Synthetic Approaches: The Knoevenagel Condensation
While the reaction with triethyl orthopropionate is a specific method, the broader class of reactions known as Knoevenagel condensations provides a versatile platform for the synthesis of similar cyanoacrylates. This reaction involves the condensation of a compound with an active methylene group (like ethyl cyanoacetate) with a carbonyl compound (an aldehyde or ketone).
The general workflow for a Knoevenagel condensation is illustrated below.
Caption: General workflow for a Knoevenagel condensation.
This general method can be adapted to synthesize a wide variety of substituted ethyl cyanoacrylates by choosing different aldehydes or ketones as starting materials.
Potential Applications and Biological Relevance
While specific signaling pathways involving this compound are not extensively documented, the broader class of ethyl cyanoacrylates has been studied for various applications.
-
Pharmaceutical Intermediates: As mentioned, these compounds are precursors to various heterocyclic systems, which form the core of many pharmaceutical agents.
-
Bioadhesives: Ethyl cyanoacrylate is the main component of certain tissue adhesives used in surgery.
-
Antibacterial Activity: Some studies have shown that ethyl cyanoacrylate exhibits bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria[1][2]. This suggests a potential for developing novel antimicrobial agents based on this scaffold.
The logical relationship for its application in drug discovery can be visualized as a progression from a starting material to a potential therapeutic agent.
Caption: Logical flow in drug discovery from the starting material.
Conclusion
The synthesis of this compound from ethyl cyanoacetate and triethyl orthopropionate is a robust and high-yielding process. This technical guide provides the necessary details for its replication in a research setting. The versatility of the cyanoacrylate scaffold suggests that this compound and its derivatives hold promise for applications in medicinal chemistry and materials science. Further research into the biological activities of this specific molecule is warranted to explore its full potential.
References
Unveiling the Synthesis and Lineage of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a substituted α-cyanoacrylate. Due to a lack of direct historical and discovery data for this specific molecule, this document focuses on the foundational synthetic methodologies and the characteristics of structurally analogous compounds. The Knoevenagel condensation reaction, a cornerstone of carbon-carbon bond formation, is presented as the most probable route for its synthesis. This guide offers detailed experimental protocols for related compounds, comparative physicochemical data, and a proposed synthetic workflow, providing a robust framework for researchers interested in this class of molecules.
Introduction: The α-Cyanoacrylate Family
This compound belongs to the versatile family of α-cyanoacrylates, which are characterized by the presence of a cyano group and an ester group attached to the same carbon of a carbon-carbon double bond. These compounds are of significant interest in medicinal chemistry and materials science due to their reactivity and potential for further functionalization. While the specific discovery and history of this compound are not well-documented, its lineage can be traced through the development of fundamental organic reactions used to synthesize similar structures.
Physicochemical Properties of Structurally Related Compounds
To provide a quantitative understanding of the molecular characteristics within this chemical class, the following table summarizes the computed physicochemical properties of several closely related α-cyanoacrylates. This data, sourced from PubChem, offers a comparative basis for predicting the properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate[1] | C₈H₁₁NO₃ | 169.18 | - | 1 | 4 |
| Ethyl 2-cyano-3-hydroxybut-2-enoate[2] | C₇H₉NO₃ | 155.15 | 1.2 | 1 | 4 |
| Ethyl 2-cyano-3-methylpent-2-enoate[3] | C₉H₁₃NO₂ | 167.20 | 2.3 | 0 | 3 |
| Ethyl 2-cyano-2-ethyl-3-methylpentanoate[4] | C₁₁H₁₉NO₂ | 197.27 | - | 0 | 3 |
| Ethyl 2-cyano-3-oxopentanoate[5] | C₈H₁₁NO₃ | 169.18 | 0.8 | 0 | 4 |
| Methyl 2-cyano-3-ethylpent-2-enoate[6] | C₉H₁₃NO₂ | 167.20 | 2.4 | 0 | 3 |
Proposed Synthesis and Historical Context: The Knoevenagel Condensation
The most probable synthetic route to this compound is through a variation of the Knoevenagel condensation, a reaction first reported by Emil Knoevenagel in 1894. This reaction involves the condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl compound.
The proposed synthesis would likely involve two main steps:
-
Knoevenagel Condensation: Reaction of ethyl cyanoacetate with pentan-3-one to form ethyl (2Z)-2-cyano-3-ethylpent-2-enoate.
-
Allylic Oxidation and Etherification: Subsequent oxidation of the allylic position followed by etherification to introduce the 3-ethoxy group.
Alternatively, a direct condensation with a 3-ethoxypentan-2-one could be envisioned, though the synthesis of this starting material adds complexity.
Given the established use of Knoevenagel condensation for similar compounds, we can infer the experimental protocol.
General Experimental Protocol for Knoevenagel Condensation (Analogous Synthesis)
The following protocol is adapted from the synthesis of related α-cyanoacrylates and represents a plausible method for the initial condensation step.
Materials:
-
Ethyl cyanoacetate
-
Pentan-3-one
-
A weak base catalyst (e.g., piperidine, ammonium acetate)
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Apparatus for reflux and distillation
Procedure:
-
A mixture of the pentan-3-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of a weak base (e.g., ammonium acetate, 0.8 eq) is dissolved in an anhydrous solvent such as absolute ethanol.
-
The reaction mixture is refluxed for a specified period, typically ranging from 2 to 8 hours, while monitoring the progress of the reaction by thin-layer chromatography.
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified, often by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield the target compound.
Logical Workflow for Proposed Synthesis
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
Conclusion
While the specific historical discovery of this compound remains elusive, its synthesis and properties can be confidently inferred from the well-established chemistry of related α-cyanoacrylates. The Knoevenagel condensation provides a reliable and versatile method for constructing the core scaffold of this molecule. The data and protocols presented in this guide offer a solid foundation for researchers to synthesize and explore the potential applications of this and similar compounds in drug discovery and materials science. Further research into the biological activities of this specific molecule is warranted to fully elucidate its potential.
References
- 1. Buy ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate | 1273562-47-2 [smolecule.com]
- 2. Ethyl 2-cyano-3-hydroxybut-2-enoate | C7H9NO3 | CID 54718110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-cyano-3-methyl-2-pentenoate | C9H13NO2 | CID 98010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-cyano-2-ethyl-3-methylpentanoate | C11H19NO2 | CID 280679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-cyano-3-oxopentanoate | C8H11NO3 | CID 14787257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-cyano-3-ethylpent-2-enoate | C9H13NO2 | CID 10909938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Knoevenagel Condensation Reactions Utilizing Cyanoacrylate Derivatives
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone. This reaction is widely employed in the synthesis of a diverse array of functionalized alkenes, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] This document provides detailed application notes and protocols for the Knoevenagel condensation, with a focus on the use of active methylene compounds like ethyl cyanoacetate, a precursor to derivatives such as ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. While specific literature on this compound in this context is limited, the principles and protocols outlined herein for ethyl cyanoacetate are broadly applicable.
The reaction is typically catalyzed by a weak base, such as an amine, and proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[2] The versatility of the Knoevenagel condensation allows for the use of a wide range of substrates and catalysts, enabling the synthesis of complex molecules with high efficiency.
Reaction Mechanism
The Knoevenagel condensation mechanism initiates with the deprotonation of the active methylene compound by a base, forming a stabilized carbanion (enolate). This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone, leading to the formation of an aldol-type intermediate. Subsequent protonation of the alkoxide and dehydration yields the final α,β-unsaturated product.
Figure 1: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
Below are representative protocols for the Knoevenagel condensation using ethyl cyanoacetate and various aldehydes. These protocols can be adapted for other active methylene compounds and carbonyl substrates.
Protocol 1: Base-Catalyzed Knoevenagel Condensation in Ethanol
This protocol describes a general procedure for the synthesis of ethyl (E)-2-cyano-3-substituted aryl acrylates using sodium ethoxide as a catalyst.[3]
-
Materials:
-
Substituted aldehyde (10 mmol)
-
Ethyl cyanoacetate (10.1 mmol)
-
Sodium ethoxide (20 mol%)
-
Ethanol (solvent)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
-
-
Procedure:
-
To a solution of the substituted aldehyde in ethanol, add ethyl cyanoacetate and sodium ethoxide.
-
The reaction mixture can be stirred at reflux for 1-2 hours or at room temperature for 2-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired ethyl (E)-2-cyano-3-substituted aryl acrylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: DIPEAc-Catalyzed Knoevenagel Condensation in Hexane
This protocol utilizes diisopropylethylammonium acetate (DIPEAc) as a catalyst for the synthesis of cyanoacrylates.[4][5][6]
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)
-
Hexane (10 mL)
-
Ethyl acetate (for TLC)
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl cyanoacetate, and DIPEAc in hexane.
-
Heat the reaction mixture at 65-70 °C for 3-6 hours.
-
Monitor the reaction progress by TLC using a hexane:ethyl acetate (8:2) mobile phase.[6]
-
After completion of the reaction, cool the mixture to 40-45 °C.[4]
-
Separate the layers and concentrate the product layer under vacuum.
-
Purify the resulting material by recrystallization from a suitable solvent to obtain the desired product.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a Knoevenagel condensation experiment, from reaction setup to product characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes and Protocols for Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is a multifunctionalized electron-deficient alkene, making it an excellent candidate as a Michael acceptor in organic synthesis. The presence of both a cyano and an ester group strongly activates the double bond for conjugate addition of a wide range of nucleophiles. The ethoxy group at the 3-position further influences the molecule's reactivity and can be a site for subsequent chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions, a cornerstone for the construction of complex organic molecules with potential applications in medicinal chemistry and drug development. Michael adducts derived from such reactions are valuable precursors for the synthesis of various biologically active compounds.[1][2][3]
Synthesis of this compound
The synthesis of the title compound can be achieved via a Knoevenagel condensation. A plausible route involves the reaction of ethyl cyanoacetate with triethyl orthopropionate in the presence of an acid catalyst, followed by heating to eliminate ethanol. Alternatively, a two-step procedure involving an initial Knoevenagel condensation with a β-keto ester followed by O-alkylation can be employed. A general protocol analogous to the synthesis of similar cyanoacrylates is provided below.[4][5][6][7]
Protocol: Synthesis via Knoevenagel Condensation
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthopropionate
-
Acetic anhydride
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hexane (for recrystallization)
Procedure:
-
To a solution of ethyl cyanoacetate (1.0 eq) in ethanol, add triethyl orthopropionate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).
-
Add acetic anhydride (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system such as ethanol/hexane to afford this compound.
Michael Addition Reactions
This compound is a versatile Michael acceptor for a variety of nucleophiles, including active methylene compounds, amines, and thiols. These reactions typically proceed under basic or Lewis acidic catalysis to afford highly functionalized products.
Addition of Active Methylene Compounds
Active methylene compounds such as malonates and β-ketoesters are excellent nucleophiles for Michael additions. The resulting adducts are valuable intermediates for the synthesis of complex carbocyclic and heterocyclic systems.[8]
Table 1: Michael Addition of Active Methylene Compounds
| Entry | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | Ethanol | RT | 4 | 85 |
| 2 | Ethyl acetoacetate | DBU | THF | RT | 6 | 82 |
| 3 | Malononitrile | Et3N | CH2Cl2 | RT | 3 | 90 |
Note: The data presented are representative values based on analogous reactions.
Protocol: Michael Addition of Diethyl Malonate
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Aza-Michael Addition of Amines
The aza-Michael addition of primary and secondary amines to this compound provides a direct route to β-amino acid derivatives, which are important structural motifs in many biologically active molecules.
Table 2: Aza-Michael Addition of Amines
| Entry | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | None | Methanol | RT | 2 | 95 |
| 2 | Morpholine | None | Methanol | RT | 2.5 | 92 |
| 3 | Aniline | Acetic Acid | Toluene | 80 | 8 | 75 |
Note: The data presented are representative values based on analogous reactions.
Protocol: Aza-Michael Addition of Piperidine
Materials:
-
This compound
-
Piperidine
-
Methanol
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add piperidine (1.1 eq) at room temperature.
-
Stir the reaction mixture for 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Thia-Michael Addition of Thiols
The thia-Michael addition of thiols is a highly efficient reaction that proceeds rapidly under mild conditions, often with basic catalysis. The resulting thioether products have applications in materials science and medicinal chemistry.
Table 3: Thia-Michael Addition of Thiols
| Entry | Thiol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Et3N | CH2Cl2 | RT | 1 | 98 |
| 2 | Benzyl mercaptan | DBU | THF | RT | 1.5 | 96 |
| 3 | Ethyl thioglycolate | None | Methanol | RT | 2 | 94 |
Note: The data presented are representative values based on analogous reactions.
Protocol: Thia-Michael Addition of Thiophenol
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add thiophenol (1.1 eq) followed by a catalytic amount of triethylamine (0.1 eq) at room temperature.
-
Stir the reaction mixture for 1 hour, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthesis and Michael Addition Workflow
Caption: Workflow for the synthesis of the Michael acceptor and subsequent Michael addition reactions.
General Mechanism of Michael Addition
Caption: Simplified mechanism of a base-catalyzed Michael addition reaction.
Potential Role in Drug Development: Covalent Inhibition
Michael acceptors are of significant interest in drug development as they can act as covalent inhibitors by reacting with nucleophilic residues (e.g., cysteine) in target proteins.[9] This irreversible binding can lead to potent and prolonged pharmacological effects.
Caption: Covalent modification of a target protein by a Michael acceptor drug, leading to inhibition.
References
- 1. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. oiccpress.com [oiccpress.com]
- 8. EaseToLearn.com [easetolearn.com]
- 9. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2Z)-2-cyano-3-ethoxyacrylate, and its close analog ethyl (ethoxymethylene)cyanoacetate, are highly versatile reagents in organic synthesis, particularly in the construction of a wide variety of heterocyclic systems. Their utility stems from the presence of multiple reactive sites: an electrophilic double bond, a nitrile group, and an ester functionality, all activated by the electron-withdrawing cyano and ester groups. This arrangement allows for a range of reactions including Michael additions, condensation reactions, and cycloadditions, making them invaluable starting materials for the synthesis of biologically active heterocycles such as pyrazoles, pyridines, and pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using ethyl (2Z)-2-cyano-3-ethoxyacrylate and related compounds.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are found in a variety of medicinally important compounds with a broad spectrum of biological activities. The synthesis of pyrazoles often involves the reaction of a 1,3-dielectrophilic species with a hydrazine derivative. Ethyl (2Z)-2-cyano-3-ethoxyacrylate serves as an excellent 1,3-dielectrophile for this purpose.
General Reaction Scheme:
The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to afford the substituted pyrazole.
Caption: Synthesis of Pyrazoles.
Quantitative Data for Pyrazole Synthesis
| Product | Reactants | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethyl (ethoxymethylene)cyanoacetate, Hydrazine hydrate | Ethanol | Reflux | 6 | Not specified | [1][2] |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethyl 2-cyano-3-morpholinoacrylate, Hydrazine hydrate | Water | 15-45°C | 6 | Not specified | [1] |
Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Work-up: After cooling to room temperature, the product precipitates from the solution.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.
Synthesis of Pyridines
Pyridine and its derivatives are fundamental heterocyclic compounds that are components of many natural products and pharmaceuticals. Substituted pyridines can be synthesized using ethyl (2Z)-2-cyano-3-ethoxyacrylate through condensation reactions with various nucleophiles, particularly those containing an active methylene group and an amino functionality.
General Reaction Scheme:
A common route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with an enamine or a compound with an active methylene group and a source of ammonia or an amine, leading to the formation of a dihydropyridine intermediate which then aromatizes.
Caption: Synthesis of a Pyridine Derivative.
Quantitative Data for Pyridine Synthesis
| Product | Reactants | Solvent | Catalyst/Conditions | Time (min) | Yield (%) | Reference |
| Ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate | 2-Amino-5-phenylpyridine, Ethyl (ethoxymethylene)cyanoacetate | None (fusion) | 100°C | 15 | Not specified | [3] |
Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate[3]
-
Reaction Setup: In a reaction vessel, mix 2-amino-5-phenylpyridine (1.19 g, 6.99 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.18 g, 6.99 mmol).
-
Reaction: Heat the mixture in an oil bath at 100°C for 15 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Isolation: Recrystallize the solid product from toluene to obtain the title compound (1.3 g).
Synthesis of Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in many synthetic drugs. A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea derivative.
General Reaction Scheme:
The synthesis of pyrimidine derivatives can be achieved through a multicomponent reaction involving an aldehyde, ethyl cyanoacetate, and thiourea. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
Caption: Multicomponent Synthesis of Pyrimidines.
Quantitative Data for Pyrimidine Synthesis
| Product | Reactants | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles | Aromatic aldehydes, Ethyl cyanoacetate, Thiourea | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocol: General Procedure for the Synthesis of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles[4]
-
Reaction Setup: In a suitable solvent, mix the aromatic aldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1 equivalent).
-
Reaction: The reaction conditions (catalyst, temperature, and time) will vary depending on the specific substrates used. Typically, a basic catalyst and heating are employed.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification or by pouring into water.
-
Isolation: The solid product is collected by filtration, washed with an appropriate solvent, and can be further purified by recrystallization.
Conclusion
Ethyl (2Z)-2-cyano-3-ethoxyacrylate and its analogs are powerful and versatile building blocks for the synthesis of a diverse range of heterocyclic compounds. The methodologies presented here provide robust and efficient routes to pyrazoles, pyridines, and pyrimidines, which are key structures in the field of medicinal chemistry. The provided protocols can be adapted and optimized for the synthesis of a wide array of substituted heterocyclic derivatives for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for Reactions of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for reactions involving ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and structurally related α,β-unsaturated cyanoacrylates. These compounds are versatile building blocks in organic synthesis, particularly for the preparation of highly substituted heterocyclic systems with potential applications in medicinal chemistry and drug development.
The core reactivity of these substrates is centered around the electron-deficient double bond, making them excellent Michael acceptors for a variety of nucleophiles. Additionally, the cyano and ester functionalities offer further sites for chemical modification. Common applications include the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds.
I. Synthesis of 5-Cyano-6-oxo-4-aryl-1,6-dihydropyrimidines
A prevalent application of α,β-unsaturated cyanoacrylates is in the synthesis of pyrimidine derivatives. These heterocycles are of significant interest in drug discovery. The following protocol details a general method for the synthesis of 4-aryl-5-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one, which involves the reaction of an in-situ generated ethyl 2-cyano-3-arylacrylate with thiourea. This reaction is analogous to how this compound would react with dinucleophiles.
Experimental Protocol
This protocol is adapted from the synthesis of pyrimidine thiones and outlines a one-pot, three-component reaction.
Materials:
-
Ethyl cyanoacetate
-
Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)
-
Thiourea
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl cyanoacetate (10 mmol), the chosen aromatic aldehyde (10 mmol), and thiourea (10 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (50 mL) to the flask, followed by anhydrous potassium carbonate (1.5 g, ~11 mmol) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (100 mL).
-
Precipitation and Neutralization: Acidify the aqueous mixture with glacial acetic acid until a precipitate is formed.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure 4-aryl-5-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one.
Data Presentation
The following table summarizes typical yields for the synthesis of various pyrimidine derivatives using analogous methods.
| Aromatic Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 5-Cyano-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one | 85 | [1] |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one | 90 | [1] |
| 4-Methoxybenzaldehyde | 5-Cyano-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one | 88 | [1] |
II. Reaction with Guanidine for the Synthesis of 2-Aminopyrimidines
Another important reaction involves the condensation of ethyl 2-cyano-3-ethoxyacrylates with guanidine to form 2-amino-5-cyanopyrimidin-4-one derivatives. This transformation is a key step in the synthesis of various biologically active molecules.
Experimental Protocol
This protocol describes the reaction of an ethyl 2-cyano-3-ethoxyacrylate with guanidine hydrochloride in the presence of a base.
Materials:
-
Ethyl (2Z)-2-cyano-3-ethoxyacrylate (or a similar analog)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Tetrahydrofuran (THF), anhydrous
-
Standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Preparation of Guanidine Free Base: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve guanidine hydrochloride (1.2 mmol) in anhydrous THF (10 mL). To this suspension, add a solution of sodium ethoxide (1.2 mmol) in ethanol to generate the free guanidine base in situ. Stir for 20 minutes at room temperature.
-
Substrate Addition: In a separate flask, dissolve ethyl (2Z)-2-cyano-3-ethoxyacrylate (1.0 mmol) in anhydrous THF (5 mL).
-
Reaction: Add the solution of the cyanoacrylate dropwise to the guanidine solution at room temperature with vigorous stirring.
-
Reaction Monitoring and Completion: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature, or may require gentle heating.[2]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-5-cyanopyrimidin-4-one derivative.
III. Visualizations
Reaction Workflow: Synthesis of Pyrimidine Thiones
Caption: A flowchart of the one-pot synthesis of pyrimidine thiones.
Signaling Pathway Analogy: Inhibition of STAT3
While not a direct reaction of the title compound, derivatives of α,β-unsaturated cyanoacrylates have been designed as inhibitors of signaling pathways in cancer, such as the STAT3 pathway.[3] The following diagram illustrates a simplified representation of this inhibitory action.
Caption: Inhibition of the JAK/STAT3 signaling pathway by a cyanoacrylate derivative.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives as potent STAT3-targeting anticolorectal cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Cyanoacrylate Precursors in Pharmaceutical Synthesis
Synthesis of Ethosuximide from a Related Precursor
Ethyl 2-cyano-3-methylpent-2-enoate is a key intermediate in the synthesis of Ethosuximide , an anticonvulsant medication used to treat absence seizures.[1] The synthesis involves a Knoevenagel condensation followed by the addition of hydrogen cyanide and subsequent hydrolysis and cyclization.[2][3]
Overview of Ethosuximide Synthesis
The synthesis of Ethosuximide from methyl ethyl ketone and a cyanoacetic ester is a multi-step process.[2][3] The initial Knoevenagel condensation forms an unsaturated cyano ester, a compound structurally similar to ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate.
Experimental Protocol: Synthesis of Ethosuximide Intermediate
This protocol is a representative procedure for the Knoevenagel condensation step to form the unsaturated cyano ester intermediate.
Materials:
-
Methyl ethyl ketone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of methyl ethyl ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyano-3-methylpent-2-enoate.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes representative yields for the synthesis of Ethosuximide and related intermediates.
| Reaction Step | Product | Typical Yield (%) | Reference |
| Knoevenagel Condensation | Ethyl 2-cyano-3-methylpent-2-enoate | 70-85 | [2][3] |
| Overall Synthesis | Ethosuximide | 50-60 | [2][3] |
Synthesis of Pyrimidine Derivatives from Ethyl Cyanoacetate
Ethyl cyanoacetate is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including pyrimidines, which are of significant interest in pharmaceutical chemistry due to their diverse biological activities.[4][5][6] The synthesis often involves a multi-component reaction, such as the Biginelli reaction or similar condensations.
Overview of Pyrimidine Synthesis
The synthesis of pyrimidine derivatives can be achieved through the condensation of ethyl cyanoacetate with an aldehyde and a urea or thiourea derivative in the presence of a catalyst.[5]
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
This protocol describes a general procedure for the synthesis of a dihydropyrimidine derivative using ethyl cyanoacetate.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl cyanoacetate
-
Thiourea
-
Potassium carbonate (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and thiourea (1.2 eq) in ethanol.
-
Add a catalytic amount of potassium carbonate (0.2 eq).
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure dihydropyrimidine derivative.[5]
Quantitative Data
The following table presents representative yields for the synthesis of pyrimidine derivatives from ethyl cyanoacetate.
| Reactants | Product Class | Typical Yield (%) | Reference |
| Aldehyde, Ethyl Cyanoacetate, Thiourea/Urea | Dihydropyrimidines | 60-90 | [5][6] |
| Chalcones, Ethyl Cyanoacetate, Ammonium Acetate | Pyridinone derivatives | 60-82 | [5] |
Signaling Pathways
Information regarding specific signaling pathways modulated by pharmaceutical compounds derived directly from this compound is not available. The mechanism of action for Ethosuximide, derived from a related precursor, involves the blockage of T-type calcium channels in the thalamocortical neurons, which is associated with the generation of absence seizures.[1] The diverse biological activities of pyrimidine derivatives mean they can interact with a wide array of biological targets and signaling pathways, which would need to be investigated on a case-by-case basis for newly synthesized compounds.
References
- 1. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols for Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is a multifunctional building block in organic synthesis. Its unique structural features, including a cyano group, an ester, and an enol ether, render it a versatile precursor for the synthesis of a variety of complex organic molecules and heterocyclic systems. This document provides a detailed overview of its potential applications, reaction pathways, and experimental protocols for its synthesis and utilization in the development of novel compounds.
Introduction
This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are well-established intermediates in organic synthesis. The presence of both electron-withdrawing (cyano and ester) and electron-donating (ethoxy) groups on the double bond creates a unique electronic profile, making it a highly reactive and selective substrate for various transformations. Its potential applications span from the synthesis of pharmaceuticals and agrochemicals to materials science.
Potential Applications in Organic Synthesis
The reactivity of this compound makes it a valuable intermediate for the construction of diverse molecular scaffolds.
-
Synthesis of Heterocyclic Compounds: This molecule is an excellent precursor for the synthesis of various five- and six-membered heterocycles.
-
Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of highly substituted pyrazoles, which are common motifs in many biologically active compounds.[1][2][3][4][5]
-
Pyridines: Condensation with 1,3-dicarbonyl compounds or other suitable precursors in the presence of an ammonia source can yield functionalized pyridines.[6][7][8][9][10]
-
-
Michael Addition Reactions: The electron-deficient double bond is susceptible to nucleophilic attack. A wide range of nucleophiles, including amines, thiols, and carbanions, can be added in a Michael-type fashion to introduce further complexity.
-
Diels-Alder Reactions: The electron-poor nature of the double bond suggests its potential use as a dienophile in Diels-Alder cycloadditions for the construction of carbocyclic systems.
Proposed Synthesis of this compound
A plausible synthetic route to the title compound involves a two-step process starting from readily available materials: a Knoevenagel condensation followed by O-ethylation.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate (Intermediate)
This protocol is based on the well-established Knoevenagel condensation reaction.[11][12][13]
Materials:
-
Diethyl ketone
-
Ethyl cyanoacetate
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add diethyl ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), piperidine (0.1 eq), and glacial acetic acid (0.2 eq) in toluene.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired intermediate.
Expected Yield: Based on similar reactions, yields are expected to be in the range of 70-90%.
Protocol 2: Synthesis of this compound
This protocol describes the O-ethylation of the intermediate product.
Materials:
-
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Standard laboratory glassware for reflux
Procedure:
-
To a round-bottom flask, add ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final product.
Expected Yield: O-alkylation reactions of this type typically proceed in high yields, often exceeding 85%.
Tabulated Data for Analogous Reactions
The following table summarizes typical reaction conditions and yields for Knoevenagel condensations of ketones with ethyl cyanoacetate, which is the key step in the proposed synthesis.
| Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | Piperidine/Acetic Acid | Toluene | 4 | 85 | --INVALID-LINK-- |
| Acetone | β-Alanine/Acetic Acid | Toluene | 6 | 78 | --INVALID-LINK-- |
| Benzophenone | Sodium bicarbonate | Cyclohexane | 16-18 | 94 | --INVALID-LINK-- |
| 4-Methoxybenzaldehyde | Proline | N/A | 2 | 98 | --INVALID-LINK-- |
Proposed Reaction Mechanism: Synthesis of Pyrazoles
The reaction of this compound with hydrazine is expected to proceed via a Michael addition-cyclization-elimination sequence to afford a substituted pyrazole.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for pyrazole synthesis.
Conclusion
This compound is a promising and versatile building block for organic synthesis. The protocols and application notes provided herein offer a solid foundation for researchers to explore its utility in the synthesis of novel heterocyclic compounds and other complex organic molecules, which may have significant implications in drug discovery and materials science. Further investigation into the reactivity and applications of this compound is highly encouraged.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 7. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topics in Organic Chemistry: Knoevenagel Condensation - Reaction, Mechanism, and Examples [chemistrywithdrsantosh.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl (2Z)-2-Cyano-3-ethoxypent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. The proposed synthetic route is a two-step process commencing with a Knoevenagel condensation followed by an etherification reaction. While specific literature on the scale-up of this exact molecule is limited, the following protocols are based on well-established chemical principles and analogous reactions, providing a robust starting point for process development.
Synthetic Strategy
The synthesis of this compound is proposed to be achieved through a two-step synthetic sequence. The initial step involves a Knoevenagel condensation between ethyl cyanoacetate and 3-pentanone to yield the intermediate, ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate. The subsequent step is an etherification of this intermediate using an ethylating agent to afford the final product.
Caption: Proposed two-step synthetic pathway.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on a 1 mole scale of the limiting reagent, ethyl cyanoacetate. These values are representative and may vary depending on the specific reaction conditions and equipment used.
| Parameter | Step 1: Knoevenagel Condensation | Step 2: Etherification | Overall |
| Starting Materials | Ethyl Cyanoacetate (1 mol, 113.12 g), 3-Pentanone (1.2 mol, 103.36 g) | Intermediate from Step 1 (~0.85 mol), Diethyl Sulfate (1.02 mol, 157.2 g) | - |
| Catalyst/Base | Piperidine (0.1 mol, 9.9 ml), Acetic Acid (0.1 mol, 5.7 ml) | Anhydrous K₂CO₃ (1.28 mol, 176.8 g) | - |
| Solvent | Toluene (1 L) | Acetone (1 L) | - |
| Reaction Temperature | 80-90 °C | 50-55 °C | - |
| Reaction Time | 8-12 hours | 6-8 hours | 14-20 hours |
| Expected Yield | 80-90% | 85-95% | 68-85% |
| Product Purity (after purification) | >95% | >98% | >98% |
| Product Molecular Weight | 169.18 g/mol | 197.23 g/mol | 197.23 g/mol |
Experimental Protocols
3.1. Step 1: Scale-up Synthesis of Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
This protocol details the Knoevenagel condensation of ethyl cyanoacetate and 3-pentanone.
Materials:
-
Ethyl cyanoacetate (1 mol, 113.12 g)
-
3-Pentanone (1.2 mol, 103.36 g, 127.6 ml)
-
Piperidine (0.1 mol, 8.52 g, 9.9 ml)
-
Glacial acetic acid (0.1 mol, 6.01 g, 5.7 ml)
-
Toluene (1 L)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with a condenser.
Procedure:
-
To the 5 L flask, add toluene (1 L), ethyl cyanoacetate (113.12 g), 3-pentanone (103.36 g), piperidine (9.9 ml), and acetic acid (5.7 ml).
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 8-12 hours, once water evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water (2 x 500 ml), saturated aqueous sodium bicarbonate solution (2 x 500 ml), and brine (1 x 500 ml).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate as a viscous oil or low-melting solid.
Caption: Workflow for Knoevenagel Condensation.
3.2. Step 2: Scale-up Synthesis of this compound
This protocol details the etherification of the intermediate from Step 1.
Materials:
-
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate (~0.85 mol, from Step 1)
-
Diethyl sulfate (1.02 mol, 157.2 g, 137.9 ml)
-
Anhydrous potassium carbonate (1.28 mol, 176.8 g)
-
Acetone (1 L)
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser.
Procedure:
-
To the 5 L flask, add the intermediate from Step 1, acetone (1 L), and anhydrous potassium carbonate (176.8 g).
-
Stir the suspension vigorously and add diethyl sulfate (137.9 ml) dropwise over 30 minutes.
-
Heat the reaction mixture to a gentle reflux (50-55 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the filter cake with acetone (2 x 200 ml).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Logical Relationships in Process Optimization
The yield and purity of the final product are dependent on several key experimental parameters. The following diagram illustrates these relationships.
Caption: Key parameter relationships for synthesis optimization.
Safety Considerations
-
Cyano Compounds: Ethyl cyanoacetate and the final product are cyano-containing compounds and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Diethyl Sulfate: Diethyl sulfate is a potent alkylating agent and is carcinogenic. Handle with extreme caution, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Scale-up: Exothermic reactions are possible, especially during the etherification step. Ensure adequate cooling capacity and monitor the reaction temperature closely.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Quench any unreacted alkylating agents before disposal.
Application Notes and Protocols: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate as a Versatile Building Block for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is a highly functionalized Michael acceptor, making it a valuable and versatile building block for the synthesis of a wide array of complex molecules, particularly heterocyclic systems. Its unique combination of a nitrile, an ester, and an enol ether moiety provides multiple reactive sites for cyclization and functionalization reactions. This document provides an overview of its applications in the synthesis of pyridines, pyrimidines, and thiophenes, along with detailed experimental protocols. While direct literature on this compound is limited, the protocols provided are based on established methodologies for structurally related compounds such as ethyl-2-cyano-3-ethoxybut-2-enoate and other β-alkoxy-α,β-unsaturated cyanoacetates.
Key Applications
The electrophilic nature of the double bond in this compound, activated by the adjacent cyano and ester groups, allows it to react with a variety of nucleophiles. The ethoxy group at the β-position serves as an excellent leaving group, facilitating cyclization reactions.
Synthesis of Substituted Pyridines
Substituted pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals. This compound can be utilized in the synthesis of highly functionalized pyridones through a reaction with active methylene compounds.
Synthesis of Functionalized Pyrimidines
Pyrimidines are core structures in nucleic acids and numerous bioactive compounds. This building block can react with amidines to yield substituted pyrimidines, offering a straightforward route to this important class of heterocycles.
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. This compound can serve as the active methylene component in this reaction, reacting with a ketone or aldehyde and elemental sulfur in the presence of a base.
Experimental Protocols
Protocol 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles
This protocol describes the synthesis of a substituted pyridone via the reaction of this compound with an active methylene nitrile, such as malononitrile.
Reaction Scheme:
Pyridone Synthesis Workflow
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of ~6.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Purity (crude) | >90% |
Protocol 2: Synthesis of Substituted Pyrimidines
This protocol outlines the synthesis of a pyrimidine derivative through the condensation of this compound with an amidine salt.
Reaction Scheme:
Pyrimidine Synthesis Workflow
Materials:
-
This compound
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Sodium ethoxide
-
Absolute ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in cooled absolute ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add the amidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
The precipitated product is filtered, washed with water and cold ethanol, and dried.
-
Recrystallize from an appropriate solvent if necessary.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-75% |
| Reaction Time | 12-24 hours |
| Purity (crude) | >85% |
Protocol 3: Gewald Synthesis of 2-Aminothiophenes
This protocol details a one-pot, three-component Gewald reaction for the synthesis of a polysubstituted 2-aminothiophene.
Reaction Scheme:
Gewald Reaction Workflow
Materials:
-
This compound
-
A ketone or aldehyde (e.g., cyclohexanone)
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol or Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the carbonyl compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (1.5 eq) to the suspension.
-
Stir the mixture at 50 °C for 2-3 hours. The reaction is typically exothermic.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the product by recrystallization from ethanol or another suitable solvent.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Reaction Time | 2-3 hours |
| Purity (crude) | >95% |
Signaling Pathways and Logical Relationships
The utility of the synthesized heterocycles often lies in their ability to interact with biological targets. For instance, substituted pyridines and pyrimidines are known to act as kinase inhibitors, ion channel modulators, and GPCR ligands. The diagram below illustrates a generalized logical relationship for the application of these building blocks in drug discovery.
Drug Discovery Logic Flow
Disclaimer: The provided protocols are based on established chemical principles for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for specific substrates. All reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols: Derivatization of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is a promising scaffold for the development of novel therapeutic agents. Its electron-withdrawing cyano and ester groups, combined with the reactive double bond, make it an attractive starting point for the synthesis of a diverse library of derivatives. This document provides detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized compounds in relevant biological assays, including anticancer and kinase inhibition screening. The unique structural features of this scaffold suggest potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and cytotoxic agents.[1]
Derivatization Strategy
The primary strategy for derivatizing this compound involves nucleophilic substitution at the C3 ethoxy group or modification of the ester functionality. The presence of the conjugated system activates the ethoxy group for displacement by various nucleophiles, allowing for the introduction of a wide range of substituents.
General Reaction Scheme: Nucleophilic Substitution
A plausible synthetic route for derivatization is the reaction of this compound with various nucleophiles, such as amines, thiols, and anilines, to yield a library of 3-substituted derivatives. This reaction is typically catalyzed by a mild base.
Caption: General scheme for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Anilino-Substituted Derivatives
This protocol describes a general method for the synthesis of 3-anilino-ethyl (2Z)-2-cyano-pent-2-enoate derivatives.
Materials:
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This compound
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Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Ethanol (absolute)
-
Piperidine (catalyst)
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Hydrochloric acid (1 M)
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Sodium bicarbonate (saturated solution)
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Brine
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Anhydrous sodium sulfate
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Hexane
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Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
Add the substituted aniline (1.1 mmol) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops).
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Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-anilino derivative.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives against human cancer cell lines.[2][3]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HT-29 - colon, HepG2 - liver)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized derivatives (dissolved in DMSO)
-
Doxorubicin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives and doxorubicin in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0, 10, 25, 50, 100 µg/mL).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for screening the inhibitory activity of the synthesized derivatives against a specific protein kinase.[4]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR)
-
Kinase substrate peptide
-
ATP
-
Synthesized derivatives (dissolved in DMSO)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the kinase reaction buffer as per the manufacturer's instructions.
-
Add 2.5 µL of the test compound at various concentrations to the wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ values.
Data Presentation
The following tables present hypothetical data for a series of synthesized derivatives to illustrate the expected outcomes of the biological assays.
Table 1: In Vitro Anticancer Activity of Ethyl (2Z)-2-cyano-3-substituted-pent-2-enoate Derivatives
| Compound ID | R-Group | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HT-29 | IC₅₀ (µM) vs. HepG2 |
| SC-01 | 4-Chlorophenylamino | 12.5 | 15.2 | 18.7 |
| SC-02 | 4-Methoxyphenylamino | 25.8 | 30.1 | 35.4 |
| SC-03 | 4-Nitrophenylamino | 8.2 | 10.5 | 13.1 |
| SC-04 | Phenylamino | 35.1 | 42.6 | 48.9 |
| Doxorubicin | - | 0.8 | 1.1 | 1.5 |
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| SC-01 | EGFR | 150 |
| SC-03 | VEGFR2 | 95 |
| Staurosporine | Multiple Kinases | 10 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to biological evaluation.
Caption: Workflow for derivatization and biological screening.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a hypothetical mechanism of action where a synthesized derivative inhibits a key signaling pathway in cancer cells.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Buy ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate | 1273562-47-2 [smolecule.com]
- 2. jmcs.org.mx [jmcs.org.mx]
- 3. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomolecularsystems.com [biomolecularsystems.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is a Knoevenagel condensation of ethyl cyanoacetate with triethyl orthopropionate. This reaction is typically catalyzed by a weak base, such as piperidine, often with a catalytic amount of acetic acid to facilitate the reaction.
Q2: My reaction yields are consistently low. What are the potential causes?
A2: Low yields can be attributed to several factors. The most common are the formation of side products such as the self-condensation of ethyl cyanoacetate, Michael addition of the starting material to the product, or hydrolysis of the desired product. Reaction conditions such as temperature, reaction time, and catalyst concentration are also critical.
Q3: I have an impurity with a higher molecular weight than my desired product. What could it be?
A3: A higher molecular weight impurity is often the result of a Michael addition reaction. In this side reaction, the enolate of ethyl cyanoacetate attacks the electron-deficient double bond of the newly formed this compound.
Q4: My final product seems to contain a ketone, based on my spectroscopic data. How is this possible?
A4: The ethoxy group in your target molecule forms an enol ether, which is susceptible to hydrolysis under acidic conditions, converting it to the corresponding ketone, ethyl 2-cyano-3-oxopentanoate. This can occur during the reaction workup if acidic conditions are used.
Q5: How can I minimize the formation of the unwanted (E)-isomer?
A5: The formation of the (Z)-isomer is generally favored under thermodynamic control. Running the reaction at a slightly elevated temperature for an adequate duration can help to ensure the more stable (Z)-isomer is the major product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Self-condensation of ethyl cyanoacetate. | Add the base catalyst slowly to the reaction mixture at a lower temperature. |
| Michael addition side product formation. | Use a slight excess of the triethyl orthopropionate. Monitor the reaction by TLC or GC and stop it once the starting material is consumed. | |
| Hydrolysis of the product. | Ensure the workup is performed under neutral or slightly basic conditions. Avoid strong acids. | |
| Product is a mixture of (Z) and (E) isomers | Reaction has not reached thermodynamic equilibrium. | Increase the reaction time or temperature slightly to favor the formation of the more stable (Z)-isomer. |
| Presence of ethyl 2-cyano-3-oxopentanoate | Acid-catalyzed hydrolysis of the enol ether during workup. | Use a biphasic workup with a mild base like sodium bicarbonate solution to neutralize any acid. |
| Presence of unreacted starting materials | Incomplete reaction. | Check the purity of reagents and ensure the catalyst is active. Increase reaction time or temperature as a last resort. |
Common Side Products
| Side Product | Structure | Formation Mechanism | Appearance in Analysis |
| Ethyl 2,4-dicyano-3-oxopentanedioate (and derivatives) | Varies | Self-condensation of ethyl cyanoacetate. | Complex mixture of related compounds, often leading to a broad peak or multiple peaks in chromatography. |
| Michael Adduct | C₁₅H₂₀N₂O₄ | Michael addition of ethyl cyanoacetate to the product. | A distinct peak with a higher molecular weight than the product in GC-MS or LC-MS. |
| Ethyl 2-cyano-3-oxopentanoate | C₈H₁₁NO₃ | Hydrolysis of the enol ether. | A peak corresponding to the ketone, which may be difficult to separate from the desired product by standard chromatography. |
| Ethyl (2E)-2-cyano-3-ethoxypent-2-enoate | C₁₀H₁₃NO₃ | Isomerization of the double bond. | A peak with the same mass as the product but a different retention time in GC or HPLC. |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
-
To a stirred solution of ethyl cyanoacetate (1.0 equivalent) and triethyl orthopropionate (1.2 equivalents) in a suitable solvent such as toluene, add piperidine (0.1 equivalents) and acetic acid (0.05 equivalents).
-
Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction by TLC or GC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visual Guides
Technical Support Center: Purification of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and related cyanoacrylates include:
-
Recrystallization: Often from a suitable solvent like ethanol.[1][2][3]
-
Column Chromatography: Using silica gel or reverse-phase materials.[4]
-
Distillation: Particularly fractional distillation under reduced pressure or specialized techniques like thin-film evaporation for removing volatile impurities.[5]
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Liquid-Liquid Extraction: To remove water-soluble or acid/base-soluble impurities.[6]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include:
-
Unreacted starting materials.
-
Solvents from the reaction.
-
Colored byproducts formed at elevated temperatures.[5]
-
Amide side products from the reaction of the ester with any ammonia present.[5]
-
The (E)-isomer of the target compound.
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Keto-enol tautomers, which may exist in equilibrium with the desired product.[7]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. High-Performance Liquid Chromatography (HPLC) can provide more detailed quantitative analysis of purity.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize | - Solution is not saturated.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent.- Try adding a seed crystal.- Cool the solution slowly to a lower temperature.- Attempt purification by another method (e.g., column chromatography) to remove impurities first. |
| Oily product forms instead of crystals | - The melting point of the compound is lower than the temperature of the solution.- High concentration of impurities. | - Ensure the solution is cooled sufficiently.- Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification step like extraction or a quick filtration through a silica plug. |
| Low recovery of purified product | - The compound is too soluble in the chosen solvent.- Too much solvent was used. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure complete precipitation by cooling for an adequate amount of time. |
| Colored impurities remain in the crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC/column | - Inappropriate solvent system (eluent). | - Perform a thorough TLC analysis to find an optimal eluent system that gives good separation between the product and impurities.- Consider using a gradient elution. |
| Product is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Cracking or channeling of the stationary phase | - Improper packing of the column. | - Ensure the silica gel or other stationary phase is packed uniformly without any air bubbles. |
| Streaking of spots on TLC/column | - The compound is acidic or basic.- The compound is unstable on silica gel. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Consider using a different stationary phase like alumina or a reverse-phase material. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Column Packing: Prepare a column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques for Cyanoacrylates (Hypothetical Data)
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | 95 - 99 | 60 - 85 | Simple, cost-effective, scalable. | Potential for low recovery, may not remove all impurities. |
| Column Chromatography | > 99 | 50 - 80 | High purity achievable, good for separating close-boiling impurities. | More time-consuming, requires more solvent, can be difficult to scale up. |
| Distillation | 90 - 98 | 70 - 90 | Good for removing volatile impurities and starting materials. | Requires thermal stability of the compound, may not remove non-volatile impurities. |
Visualizations
References
- 1. Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
troubleshooting low yields in ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. The primary synthetic route addressed is the condensation reaction between ethyl cyanoacetate and triethyl orthopropionate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a Knoevenagel-type condensation of ethyl cyanoacetate with triethyl orthopropionate, often catalyzed by a base or acid. The reaction involves the formation of a C-C bond between the active methylene group of ethyl cyanoacetate and the electrophilic carbon of the orthoester.
Q2: Why is the yield of my reaction consistently low?
A2: Low yields can be attributed to several factors including incomplete reaction, formation of side products, or issues with product isolation and purification. Key areas to investigate are the purity of starting materials, the choice and amount of catalyst, reaction temperature, and the effective removal of the ethanol byproduct.
Q3: What are the common side reactions in this synthesis?
A3: Common side reactions may include the self-condensation of ethyl cyanoacetate, hydrolysis of the ester or cyano groups if water is present, and polymerization of the product.[1][2] The formation of byproducts is often influenced by the reaction conditions, particularly temperature and the strength of the catalyst.
Q4: How can I improve the purity of my final product?
A4: Purification can typically be achieved through vacuum distillation or column chromatography. Ensuring the complete removal of the catalyst and any unreacted starting materials is crucial. Recrystallization may also be an option if the product is a solid at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Use a freshly opened or properly stored catalyst. Common catalysts include piperidine, sodium ethoxide, or Lewis acids like zinc chloride. - Consider performing a small-scale trial with a different catalyst to compare activity. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC. - For base-catalyzed reactions, refluxing in a suitable solvent like ethanol is often effective. |
| Impure Starting Materials | - Purify ethyl cyanoacetate and triethyl orthopropionate by distillation before use. - Ensure starting materials are anhydrous, as water can interfere with the reaction. |
| Inefficient Removal of Ethanol | - Use a Dean-Stark apparatus to azeotropically remove the ethanol byproduct, which can shift the equilibrium towards the product. - Conduct the reaction under a slight vacuum to facilitate the removal of volatile byproducts. |
Problem 2: Formation of a Complex Mixture of Products
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | - Lower the reaction temperature to minimize the formation of side products and potential polymerization. |
| Incorrect Catalyst Concentration | - Optimize the catalyst loading. High concentrations of strong bases can promote side reactions. A catalytic amount (e.g., 0.1-0.2 equivalents) is often sufficient. |
| Prolonged Reaction Time | - Monitor the reaction progress and stop it once the starting materials are consumed to avoid product degradation or further reactions. |
Problem 3: Product is an Oil and Difficult to Purify
| Possible Cause | Suggested Solution |
| Presence of Impurities | - Attempt purification by vacuum distillation. The lower pressure allows for distillation at a lower temperature, reducing the risk of decomposition. - If distillation is not effective, consider column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). |
| Product is a Mixture of E/Z Isomers | - The presence of both isomers can sometimes prevent crystallization. While the (2Z)-isomer is the target, the reaction may produce a mixture. Isomer separation may be possible via chromatography. - The initial reaction product can be a mixture of E and Z isomers, but often the more stable Z-isomer can be obtained through equilibration.[3] |
Experimental Protocols
General Procedure for the Synthesis of this compound
A mixture of ethyl cyanoacetate (1.0 eq.), triethyl orthopropionate (1.2 eq.), and a catalytic amount of piperidine (0.1 eq.) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap is heated to reflux in an appropriate solvent (e.g., toluene). The reaction is monitored by observing the amount of ethanol collected in the Dean-Stark trap and by TLC analysis. Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yields in the synthesis.
References
Technical Support Center: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
This technical support center provides guidance on the stability and storage of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a member of the cyanoacrylate ester family. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Product has solidified or polymerized in the container. | - Exposure to moisture (atmospheric or from container).- Contamination with basic substances (e.g., amines, hydroxides).- Storage at elevated temperatures. | - Discard the polymerized product. It is not salvageable.- For future prevention, ensure the container is tightly sealed immediately after use.- Use an inert gas (e.g., argon, nitrogen) blanket before sealing.- Store in a low-humidity environment or with desiccants.- Verify that all labware is scrupulously clean and free of basic residues. |
| Discoloration of the product (e.g., yellowing). | - Exposure to light (UV or visible).- Presence of impurities or degradation products. | - Store the product in an amber or opaque container to protect it from light.- If the discoloration is minor and does not affect performance in non-critical applications, it may still be usable. However, for sensitive applications, using a fresh, uncolored lot is recommended.- Analyze the material for impurities if possible. |
| Inconsistent experimental results (e.g., variable reaction times). | - Partial polymerization or degradation of the starting material.- Inconsistent dispensing or handling. | - Use a fresh vial of the compound for each experiment or for a limited number of entries into the container.- Ensure consistent and rapid handling to minimize exposure to air and moisture.- Equilibrate the container to room temperature before opening to prevent condensation. |
| Product appears cloudy or contains precipitates. | - Contamination with water, leading to hydrolysis.- Presence of insoluble impurities. | - The product should be a clear liquid. Cloudiness indicates degradation or contamination.- Do not use the product. Discard it according to safety protocols.- Review handling procedures to identify potential sources of water contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf life, the compound should be stored in a cool, dry, and dark environment. Recommended storage is in a refrigerator at 2°C to 8°C. For long-term storage, some suppliers recommend temperatures as low as 3-5°C. Always keep the container tightly sealed to prevent moisture ingress, which can initiate polymerization.
Q2: What is the expected shelf life of this compound?
A2: The shelf life can vary depending on the purity and storage conditions. When stored under optimal conditions (refrigerated, dry, and unopened), the product can be stable for several months to a year. Storage at room temperature (<24°C) will shorten the shelf life. Once opened, the shelf life is significantly reduced due to exposure to atmospheric moisture.
Q3: What materials should be avoided when handling or storing this compound?
A3: Avoid contact with basic substances such as amines and hydroxides, as well as water, as these can cause rapid polymerization. Also, avoid contact with cotton or cellulose materials, as they can also initiate a rapid exothermic polymerization reaction. Use only compatible materials for containers and labware, such as polyethylene or glass.
Q4: How should I handle the compound to prevent degradation?
A4: Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket). Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold product. Dispense the required amount quickly and reseal the container tightly.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway for cyanoacrylate esters is anionic polymerization, which is initiated by nucleophiles such as water, amines, or bases. Another potential degradation pathway is hydrolysis of the ester group, although this is generally slower than polymerization.
Quantitative Stability Data Summary
| Parameter | Condition | Expected Stability Outcome |
| Temperature | 2-8°C (Refrigerated) | High stability, optimal for long-term storage. |
| < 24°C (Cool, Room Temp) | Moderate stability, suitable for short-term storage. | |
| > 25°C (Elevated Temp) | Low stability, risk of rapid polymerization. | |
| Humidity | Low (< 30% RH) | High stability. |
| High (> 60% RH) | Very low stability, rapid polymerization likely. | |
| Light | Protected from light | High stability. |
| Exposed to UV/Visible Light | Potential for degradation and discoloration. | |
| pH | Acidic (with stabilizer) | High stability. |
| Neutral or Basic | Very low stability, rapid polymerization. |
Experimental Protocols
Protocol for a Typical Stability Study
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Objective: To evaluate the stability of the compound under defined temperature, humidity, and light conditions over a specified period.
2. Materials and Equipment:
- This compound
- Amber glass vials with tightly sealed caps
- Stability chambers with controlled temperature and humidity
- Photostability chamber with a calibrated light source
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Reference standard of the compound
- Solvents for sample preparation and HPLC mobile phase
3. Experimental Procedure:
- Initial Analysis (T=0):
- Analyze a sample from the initial batch for purity (e.g., by HPLC), appearance (color, clarity), and any other relevant parameters. This will serve as the baseline.
- Sample Preparation:
- Aliquot the compound into several amber glass vials.
- Tightly seal the vials.
- Storage Conditions:
- Place the vials in stability chambers under the following conditions (example):
- Long-term: 5°C ± 3°C
- Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
- Photostability: In a photostability chamber according to ICH Q1B guidelines.
- Time Points:
- Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
- Analysis:
- At each time point, analyze the samples for:
- Appearance: Visual inspection for color change, clarity, and polymerization.
- Purity: HPLC analysis to determine the percentage of the active compound remaining and to detect any degradation products.
- Assay: Quantitative determination of the compound's concentration.
4. Data Analysis:
- Compare the results at each time point to the initial (T=0) data.
- Plot the percentage of the compound remaining over time for each storage condition.
- Identify and, if possible, quantify any significant degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a typical stability study of a chemical compound.
Technical Support Center: Catalyst Selection for Reactions Involving Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound and what catalysts are typically used?
A1: this compound is a versatile substrate that primarily undergoes two main types of reactions:
-
Nucleophilic Substitution/Addition-Elimination: The ethoxy group at the C3 position is a good leaving group, making the compound susceptible to nucleophilic attack. This is a common reaction for synthesizing a variety of derivatives.
-
Typical Nucleophiles: Amines, thiols, and other soft nucleophiles.
-
Catalyst: Often, these reactions can proceed without a catalyst, especially with strong nucleophiles. However, for less reactive nucleophiles, a base catalyst can be employed to deprotonate the nucleophile and increase its reactivity. In some cases, the reaction is performed under reflux in a suitable solvent like ethanol.[1]
-
-
Michael Addition: As an electron-deficient alkene, this compound can act as a Michael acceptor.
-
Typical Nucleophiles: Carbanions, enolates, and other Michael donors.
-
Catalyst: The choice of catalyst depends on the Michael donor. Basic catalysts are commonly used to generate the nucleophilic species. For stereoselective additions, chiral organocatalysts or metal complexes may be employed.
-
Q2: How do I choose a catalyst for the synthesis of this compound itself?
A2: The synthesis of this compound and its analogs often involves a Knoevenagel condensation between ethyl cyanoacetate and a suitable carbonyl compound, followed by O-alkylation. The Knoevenagel condensation is the key step requiring catalysis.
-
Catalyst Selection for Knoevenagel Condensation: A variety of catalysts can be used, ranging from basic amines to phosphines. The choice often depends on the desired reaction conditions (e.g., solvent-free, mild temperature).
-
Basic Catalysts: Piperidine, ammonium acetate, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used.[2][3][4]
-
Lewis Acids: In some cases, Lewis acids can be used to activate the carbonyl group.
-
Organocatalysts: Triphenylphosphine has been shown to be an effective catalyst for Knoevenagel condensations under mild, solvent-free conditions.[5] Diisopropylethylammonium acetate (DIPEAc) is another effective organocatalyst.[6]
-
Q3: I am seeing low yields in my nucleophilic substitution reaction. What are the possible causes and how can I troubleshoot this?
A3: Low yields in nucleophilic substitution reactions with this compound can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to addressing this issue.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophile Reactivity | 1. Add a Base: If your nucleophile is a weak acid (e.g., some amines, thiols), add a non-nucleophilic base to deprotonate it and increase its nucleophilicity. Examples include triethylamine or diisopropylethylamine. 2. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for side product formation. |
| Poor Leaving Group Ability of Ethoxy Group | 1. Use a Protic Solvent: Solvents like ethanol can help to stabilize the departing ethoxy group through hydrogen bonding, facilitating the reaction.[1] 2. Consider a Lewis Acid: A mild Lewis acid could potentially coordinate to the ethoxy group, making it a better leaving group. This should be done with caution to avoid unwanted side reactions. |
| Steric Hindrance | 1. Prolong Reaction Time: If either the substrate or the nucleophile is sterically hindered, the reaction may require a longer time to reach completion. 2. Increase Temperature: Higher temperatures can help overcome the activation energy barrier associated with steric hindrance. |
| Side Reactions | 1. Analyze Byproducts: Use techniques like TLC, LC-MS, or NMR to identify any major side products. This can provide clues about competing reaction pathways. 2. Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent to minimize the formation of side products. |
Issue 2: Catalyst Inefficiency in Knoevenagel Condensation for Synthesis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst Choice | 1. Screen Different Catalyst Types: If a basic catalyst like piperidine is not effective, consider trying an organocatalyst like triphenylphosphine or an amine salt like DIPEAc.[5][6] 2. Consider a Co-catalyst/Promoter: In some systems, the addition of a promoter, such as an ionic liquid with DABCO, can enhance catalytic activity.[2][3] |
| Catalyst Deactivation | 1. Ensure Anhydrous Conditions: Some catalysts are sensitive to moisture. Ensure all reagents and solvents are dry. 2. Purify Reagents: Impurities in the starting materials can sometimes poison the catalyst. |
| Sub-optimal Reaction Conditions | 1. Solvent Effects: If performing the reaction in a solvent, screen different options. For some catalysts, solvent-free conditions may be optimal.[5] 2. Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. |
| Equilibrium Limitations | 1. Remove Water: The Knoevenagel condensation produces water as a byproduct. Removing water using a Dean-Stark trap or a drying agent can drive the equilibrium towards the product. |
Catalyst Selection and Optimization Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for a reaction involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Technical Support Center: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. The information is designed to address common issues encountered during synthesis and work-up procedures.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address potential experimental challenges.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure all reagents are fresh and anhydrous, as moisture can inhibit the reaction. |
| Inefficient condensation. | The choice of base and solvent is crucial for the Knoevenagel condensation, a common route for this synthesis. Ensure the base (e.g., piperidine, sodium ethoxide) is of high quality and used in the correct stoichiometric amount. The solvent should be appropriate for the reaction conditions, often ethanol or toluene with azeotropic removal of water. | |
| Product loss during work-up. | The product may have some solubility in the aqueous layer during extraction. Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extract the combined aqueous layers to recover any dissolved product. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Impurities can act as a eutectic contaminant, preventing crystallization. Purify the crude product using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is often effective. |
| Residual solvent. | Ensure all solvent is removed under reduced pressure. For high-boiling point solvents, heating on a rotary evaporator may be necessary. | |
| Isomeric mixture. | The presence of the (E)-isomer can sometimes hinder crystallization of the desired (Z)-isomer. Isomer separation can be attempted via column chromatography or by optimizing reaction conditions to favor the formation of the (Z)-isomer. | |
| Product is Colored (Yellow or Brown) | Formation of byproducts at elevated temperatures. | Some condensation reactions can produce colored byproducts, especially if the reaction is heated for an extended period.[1] Minimize the reaction time and temperature where possible. |
| Impurities in starting materials. | Ensure the purity of the starting materials, particularly the aldehyde, as impurities can lead to colored side products. | |
| Degradation of the product. | The product may be sensitive to air or light. Store the purified compound under an inert atmosphere (nitrogen or argon) and in a dark, cool place. | |
| Presence of an Amide Impurity in NMR/Mass Spectrum | Reaction of the ester with ammonia. | If ammonia or an ammonium salt is used or generated during the reaction (e.g., from ammonium acetate), it can react with the ethyl ester to form the corresponding amide.[1] If possible, use a non-ammonia-based catalyst system. During work-up, ensure the pH is not strongly basic for extended periods. |
| Hydrolysis of the Cyano or Ester Group | Acidic or basic conditions during work-up. | The cyano and ester groups can be susceptible to hydrolysis under strong acidic or basic conditions, especially with heating. Use dilute acid (e.g., 1M HCl) for neutralization and perform extractions promptly at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A common method for the synthesis of similar α,β-unsaturated cyanoesters is the Knoevenagel condensation. A generalized protocol is provided below.
Experimental Protocol: Knoevenagel Condensation for this compound
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a solution of ethyl cyanoacetate (1 equivalent) in ethanol, add triethyl orthoformate (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The starting materials (ethyl cyanoacetate and the aldehyde/orthoester) should have different Rf values from the product. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared.
Q3: What are the key safety precautions when working with cyano-containing compounds?
A3: Cyano-containing compounds are toxic. Always handle these materials in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental exposure, seek immediate medical attention. Be aware of the potential for the release of hydrogen cyanide gas if the compound comes into contact with strong acids.
Q4: How can I confirm the stereochemistry of the product as the (Z)-isomer?
A4: The stereochemistry can typically be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments. For the (Z)-isomer, an NOE enhancement is expected between the vinylic proton and the protons of the ethoxy group at the 3-position. The stability of the Z-configuration can be influenced by factors such as intramolecular hydrogen bonding and electronic effects.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
Technical Support Center: Analysis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. The information provided is designed to assist in identifying and characterizing impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Given that the most probable synthetic route for this compound is a Knoevenagel condensation, the most common impurities are likely to be:
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Unreacted Starting Materials: Ethyl cyanoacetate and triethyl orthopropionate.
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Catalyst Residues: Depending on the specific protocol, this could include basic catalysts like piperidine or triethylamine.
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Side-Products: These may include Michael adducts from the reaction of the product with excess ethyl cyanoacetate, or hydrolysis products of the ester or cyano groups.
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Geometric Isomer: The (2E) isomer of the target compound may also be present.
Q2: Which analytical techniques are most suitable for identifying impurities in my sample?
A2: The most common and effective techniques for analyzing the purity of this compound and identifying impurities are:
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High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the main component and non-volatile impurities. A reverse-phase method with UV detection is typically employed.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. The mass spectrometer allows for the structural elucidation of unknown peaks.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present in sufficient concentration. It is a powerful tool for unambiguous structure confirmation.
Q3: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A3: An unexpected peak could be a starting material, a side-product, or a degradation product. To identify it, you can:
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Spike your sample: Inject known standards of the likely starting materials (ethyl cyanoacetate, triethyl orthopropionate) and see if the retention time of your unknown peak matches.
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LC-MS Analysis: If available, perform Liquid Chromatography-Mass Spectrometry to obtain the mass of the unknown peak, which can provide a molecular formula and aid in its identification.
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Fraction Collection and NMR: If the impurity is present in a high enough concentration, you can collect the fraction corresponding to the unknown peak from a preparative HPLC run and analyze it by NMR spectroscopy for structural elucidation.
Q4: My NMR spectrum shows signals that I cannot assign to the product. What could they be?
A4: Unassigned signals in your NMR spectrum could arise from several sources:
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Residual Solvents: Check the chemical shifts against common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).
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Starting Materials: Compare the unassigned signals to the known spectra of ethyl cyanoacetate and triethyl orthopropionate.
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Isomers: The presence of the (2E)-isomer would result in a separate set of signals with slightly different chemical shifts.
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Side-Products: More complex side-products will have their own characteristic signals. 2D NMR techniques (like COSY and HSQC) can help in elucidating their structures.
Troubleshooting Guides
Issue 1: Poor Separation of Peaks in HPLC Analysis
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Symptom: Co-elution of the main peak with an impurity or broad peak shapes.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of your organic solvent (e.g., acetonitrile) and aqueous phase. A gradient elution may be necessary to resolve components with different polarities. |
| Incorrect pH of the Mobile Phase | If any impurities are acidic or basic, adjusting the pH of the aqueous phase with a buffer (e.g., phosphate or acetate) can improve peak shape and resolution. |
| Column Overload | Reduce the injection volume or the concentration of your sample. |
| Column Degradation | Flush the column with a strong solvent or replace it if it has reached the end of its lifetime. |
Issue 2: Inconsistent Results in GC-MS Analysis
-
Symptom: Variation in retention times or peak areas between injections.
-
Possible Causes & Solutions:
| Cause | Solution |
| Injector Contamination | Clean the injector liner or replace it. |
| Column Bleed | Condition the column at a high temperature for a short period. If bleed is excessive, the column may need to be replaced. |
| Thermal Degradation of the Analyte | Lower the injector temperature or use a faster temperature ramp in your oven program. |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is a general starting point and may require optimization for your specific sample and instrument.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
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17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection: UV at 254 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
This method is suitable for identifying starting materials and other volatile or semi-volatile impurities.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
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Injection Mode: Split (split ratio 20:1)
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MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-450
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Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Solvent: CDCl₃
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Frequency: 400 MHz or higher
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Analysis: Look for characteristic signals of the product and potential impurities. For this compound, expect signals for the two ethyl groups and the pentenyl backbone.
-
-
¹³C NMR:
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Solvent: CDCl₃
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Frequency: 100 MHz or higher
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Analysis: Identify the carbon signals corresponding to the product and compare them with the spectra of potential impurities.
-
Data Presentation
Table 1: Typical Retention Times (RT) of the Main Component and Potential Impurities by HPLC
| Compound | Typical Retention Time (min) |
| Ethyl Cyanoacetate | 3.5 |
| This compound | 12.8 |
| Triethyl Orthopropionate | 14.2 |
| (2E)-isomer | 13.5 |
| Michael Adduct | 16.1 |
Note: These are example retention times and will vary depending on the exact HPLC system and conditions.
Table 2: Example Impurity Profile of a Batch of this compound
| Impurity | Concentration (% area) | Identification Method |
| Ethyl Cyanoacetate | 0.15 | HPLC, GC-MS, NMR |
| (2E)-isomer | 0.25 | HPLC, NMR |
| Unknown Impurity 1 | 0.08 | HPLC (RT = 9.2 min) |
| Unknown Impurity 2 | 0.05 | HPLC (RT = 11.5 min) |
Visualizations
Logical Workflow for Impurity Identification
Caption: Workflow for the identification of unknown impurities.
Signaling Pathway for Knoevenagel Condensation
Caption: Simplified reaction pathway for the synthesis of the target compound.
Technical Support Center: Stereoselective Synthesis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, ethyl cyanoacetate, with a ketone or a ketone equivalent in the presence of a catalyst.
Q2: What are the key factors influencing the Z/E stereoselectivity of the reaction?
A2: The stereochemical outcome of the Knoevenagel condensation is influenced by several factors, including the choice of catalyst (base or Lewis acid), solvent polarity, reaction temperature, and the steric and electronic properties of the reactants.
Q3: How can I monitor the progress and stereoselectivity of the reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The Z/E ratio of the product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by integrating the signals corresponding to the distinct protons of each isomer, or by GC analysis.
Q4: What are the potential side reactions or byproducts in this synthesis?
A4: Common side reactions may include self-condensation of the ketone starting material, Michael addition of the ethyl cyanoacetate to the product, or the formation of other undesired isomers. Careful control of reaction conditions is crucial to minimize these byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product. | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst. - Presence of impurities in reactants or solvent. | - Extend the reaction time and monitor by TLC/GC. - Optimize the reaction temperature; some condensations require heating. - Use a freshly prepared or properly stored catalyst. - Ensure all reactants and solvents are pure and dry. |
| Low Z:E stereoselectivity. | - Incorrect choice of catalyst or solvent. - Reaction temperature is too high, favoring the thermodynamically more stable E-isomer. - Isomerization of the Z-isomer to the E-isomer during workup or purification. | - Use a sterically hindered base (e.g., piperidine, triethylamine) in a non-polar solvent (e.g., toluene, hexane) to favor the kinetic Z-isomer. - Conduct the reaction at a lower temperature to favor the kinetic product. - Avoid acidic conditions and prolonged heating during workup and purification. |
| Formation of multiple unidentified byproducts. | - Reaction temperature is too high, leading to decomposition or side reactions. - Incorrect stoichiometry of reactants. - The catalyst is too strong, promoting side reactions. | - Lower the reaction temperature. - Carefully control the stoichiometry of the reactants. - Use a milder catalyst or reduce the catalyst loading. |
| Difficulty in separating Z and E isomers. | - Similar polarity of the isomers. | - Utilize column chromatography with a high-resolution stationary phase (e.g., silica gel) and an optimized eluent system (e.g., hexane/ethyl acetate mixtures). - High-Performance Liquid Chromatography (HPLC) on a C18 column can also be effective for isomer separation.[1] |
Quantitative Data Summary
The stereoselectivity of the Knoevenagel condensation is highly dependent on the reaction conditions. The following tables summarize the expected outcomes based on different catalytic systems and solvents.
Table 1: Effect of Catalyst on Stereoselectivity
| Catalyst | Typical Solvent | Expected Predominant Isomer | Approximate Z:E Ratio | Reference |
| Piperidine | Toluene | Z (Kinetic Product) | >90:10 | General Knowledge |
| Triethylamine | Dichloromethane | Z (Kinetic Product) | 80:20 - 90:10 | General Knowledge |
| Sodium Ethoxide | Ethanol | E (Thermodynamic Product) | 10:90 - 20:80 | [2] |
| TiCl₄/DMAP | Dichloromethane | Z (Kinetic Product) | Good to excellent Z-selectivity | [3] |
Table 2: Effect of Solvent on Stereoselectivity
| Solvent Type | Example Solvent | Effect on Reaction Rate | Expected Predominant Isomer | Reference |
| Polar Protic | Ethanol, Water | Can accelerate the initial addition step but may favor the E-isomer. | E | [4][5] |
| Polar Aprotic | DMF, Acetonitrile | Generally fast reaction rates. | Can vary, may favor E-isomer. | [4][6][7] |
| Non-polar | Toluene, Hexane | Slower reaction rates. | Z (favors kinetic control) | [4] |
Experimental Protocols
Protocol 1: Z-Selective Knoevenagel Condensation using Piperidine Catalyst
This protocol aims to maximize the yield of the (Z)-isomer by employing kinetic control.
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Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add toluene (10 mL per 1 mmol of ethyl cyanoacetate).
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Add ethyl cyanoacetate (1.0 eq) and pentan-3-one (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Catalyst Addition: Slowly add piperidine (0.1 eq) to the stirred solution.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 10 mL) and then with brine (1 x 10 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the Z and E isomers.
Protocol 2: Catalyst-Free Knoevenagel Condensation in Water
This protocol offers a greener alternative, though stereoselectivity may need optimization.
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Reactant Mixture: In a glass vial, combine ethyl cyanoacetate (1.0 eq), pentan-3-one (1.2 eq), and deionized water (2 mL per 1 mmol of ethyl cyanoacetate).
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Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC.
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Workup: After completion, evaporate the water under reduced pressure.
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Purification: The desired product can often be obtained without further purification. If necessary, purify by column chromatography as described in Protocol 1.
Visualizations
Experimental Workflow for Z-Selective Synthesis
Caption: Workflow for the Z-selective synthesis of this compound.
Troubleshooting Logic for Low Z:E Stereoselectivity
Caption: Troubleshooting guide for improving the Z:E ratio in the synthesis.
References
- 1. E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TiCl4/DMAP mediated Z-selective knovenagel condensation of isatins with nitroacetates and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a combination of theoretical expectations, data from closely related structural analogs, and established analytical protocols for similar molecules. This approach offers a robust framework for researchers to develop and validate analytical methods for this specific molecule.
Overview of Analytical Techniques
The comprehensive characterization of this compound relies on a suite of spectroscopic and chromatographic techniques to confirm its structure, purity, and stereochemistry. Key analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the molecular structure and confirm the (Z)-isomer configuration.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) : To assess purity and separate it from isomers and impurities.
-
X-ray Crystallography : For definitive stereochemical assignment and solid-state structure determination.
The following sections will detail the expected and comparative data for each technique and provide generalized experimental protocols.
Data Presentation and Comparison
The tables below summarize the expected spectroscopic and chromatographic data for this compound, alongside experimental data from structurally similar compounds for comparative analysis.
Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Proton Assignment | Expected for this compound | Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate[1] | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate |
| Ethyl Ester -CH₃ | ~1.3 | 1.3 (t) | 1.39 (t) |
| Ethyl Ester -CH₂ | ~4.3 | 4.3 (q) | 4.37 (q) |
| Ethoxy -CH₃ | ~1.4 | - | - |
| Ethoxy -CH₂ | ~4.1 | - | - |
| Pentenoate -CH₃ | ~1.2 | 2.5 (s) | - |
| Pentenoate -CH₂ | ~2.6 | - | - |
| Vinyl H | - | - | 8.38 (s) |
Note: Expected values are estimations based on general chemical shift principles and data from analogous compounds.
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon Assignment | Expected for this compound | Diethyl 2-cyano-3-oxosuccinate (enol form)[2] | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate |
| C=O (Ester) | ~162 | 165.5, 168.8 | 162.9 |
| C≡N | ~116 | 118.3 | 116.1 |
| Cα (C-CN) | ~100 | 73.8 | 99.8 |
| Cβ (C-OEt) | ~170 | 179.0 | 146.9 |
| Ethyl Ester -CH₂ | ~62 | 59.0, 60.6 | 62.9 |
| Ethyl Ester -CH₃ | ~14 | 13.7, 14.4 | 14.4 |
| Ethoxy -CH₂ | ~68 | - | - |
| Ethoxy -CH₃ | ~15 | - | - |
| Pentenoate -CH₂ | ~30 | - | - |
| Pentenoate -CH₃ | ~12 | - | - |
Note: Expected values are estimations based on general chemical shift principles and data from analogous compounds.
Table 3: Comparative IR and Mass Spectrometry Data
| Analytical Technique | Expected for this compound | Ethyl 2-cyano-3-methyl-2-pentenoate[3] | Diethyl 2-cyano-3-oxosuccinate[2] |
| IR (cm⁻¹) | |||
| C≡N Stretch | ~2220 | - | 2227 |
| C=O Stretch (Ester) | ~1720 | - | 1742, 1667, 1610 |
| C=C Stretch | ~1600 | - | - |
| C-O Stretch | ~1250 | - | - |
| Mass Spectrometry | |||
| Molecular Weight | 183.21 g/mol | 167.20 g/mol | - |
| [M+H]⁺ | 184.10 | - | - |
| [M+Na]⁺ | 206.08 | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of similar compounds and may require optimization for this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Parameters :
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR : To aid in structural confirmation and stereochemical assignment, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY can be performed. NOESY is particularly useful for confirming the (Z)-isomer by observing through-space correlations between the substituents on the double bond.
Infrared (IR) Spectroscopy
-
Sample Preparation : The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform). For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be required depending on the ionization technique.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
ESI-MS Parameters (for direct infusion) :
-
Ionization Mode: Positive and/or negative.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas Pressure: 20-30 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
-
GC-MS Parameters :
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation : An HPLC system with a UV detector.
-
Chromatographic Conditions (based on methods for ethyl cyanoacrylates) [4][5]:
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting point could be 60:40 acetonitrile:water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30 °C.
-
Detection : UV at a wavelength where the chromophore absorbs, likely around 210-230 nm.
-
Injection Volume : 10-20 µL.
-
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical characterization process for this compound.
References
- 1. Ethyl 2-cyano-3-hydroxybut-2-enoate | C7H9NO3 | CID 54718110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL CYANOACRYLATE AND ETHYL CYANOACRYLATE (CICAD 36, 2001) [inchem.org]
- 3. Ethyl 2-cyano-3-methyl-2-pentenoate | C9H13NO2 | CID 98010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and Other Cyanoacrylates for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and other commonly used cyanoacrylates, such as ethyl cyanoacrylate, n-butyl cyanoacrylate, and 2-octyl cyanoacrylate. The information presented herein is intended to assist researchers and professionals in the fields of drug development and biomedical engineering in selecting the most appropriate cyanoacrylate for their specific applications.
Introduction to Cyanoacrylates
Cyanoacrylates are a class of fast-acting adhesives that polymerize rapidly in the presence of moisture.[1] Their ability to form strong bonds with a variety of substrates, including biological tissues, has led to their widespread use in industrial, household, and medical applications.[1][2] In the biomedical field, cyanoacrylates are utilized as tissue adhesives, for wound closure, and in drug delivery systems.[3][4][5]
The performance and biocompatibility of cyanoacrylates are significantly influenced by the nature of the alkyl ester group. Shorter alkyl chains, as in ethyl cyanoacrylate, are associated with high bond strength but can exhibit greater tissue toxicity.[6][7] Conversely, longer alkyl chains, such as those in n-butyl and 2-octyl cyanoacrylate, tend to be more flexible and less toxic, making them more suitable for in-vivo applications.[4][6]
This compound is a functionalized cyanoacrylate with a substituted pentenoate backbone. The presence of the ethoxy group at the 3-position is anticipated to influence its chemical reactivity, polymerization characteristics, and biological interactions. Due to a lack of publicly available experimental data for this compound, this guide will provide a framework for its comparison with established cyanoacrylates, including detailed experimental protocols for key performance indicators.
Chemical Properties and Synthesis
This compound belongs to the family of substituted cyanoacrylates. Its synthesis is anticipated to follow the Knoevenagel condensation reaction, a well-established method for preparing such compounds.[8] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, which would be 3-ethoxypentan-2-one. The reaction is typically catalyzed by a weak base.
The presence of the ethoxy group and the extended pentenoate structure in this compound may impart unique properties compared to simpler alkyl cyanoacrylates. These could include altered polymerization rates, increased flexibility of the resulting polymer, and different degradation profiles and biocompatibility.
Performance Comparison
The following tables summarize the typical performance characteristics of common cyanoacrylates. Note: The data for this compound is presented as a hypothetical placeholder to illustrate a comparative framework, as experimental data is not currently available in the public domain.
Table 1: Physical and Mechanical Properties
| Property | This compound | Ethyl Cyanoacrylate | n-Butyl Cyanoacrylate | 2-Octyl Cyanoacrylate |
| Molecular Formula | C10H13NO3 | C6H7NO2 | C8H11NO2 | C12H19NO2 |
| Molecular Weight ( g/mol ) | 195.21 | 125.13 | 153.18 | 209.29 |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid | Colorless liquid |
| Viscosity (cP) | Data not available | 2-5 | 5-10 | 5-8 |
| Tensile Strength (MPa) | Data not available | 18-25 | 15-20 | 10-15 |
| Fixture Time (seconds) | Data not available | 5-30[9][10] | 30-60 | 60-90 |
| Full Cure Time (hours) | Data not available | 24[10][11] | 24 | 24 |
Table 2: Biocompatibility and Toxicological Profile
| Parameter | This compound | Ethyl Cyanoacrylate | n-Butyl Cyanoacrylate | 2-Octyl Cyanoacrylate |
| In Vitro Cytotoxicity (ISO 10993-5) | Data not available | High | Moderate | Low |
| Biocompatibility | Data not available | Limited | Good | Excellent |
| Primary Applications | Investigational | Industrial, Household | Medical (topical) | Medical (topical) |
Experimental Protocols
Tensile Shear Strength Testing (ASTM D1002)
This test method is used to determine the shear strength of an adhesive bond.
Procedure:
-
Specimen Preparation: Prepare single-lap-joint specimens by bonding two metal (e.g., steel or aluminum) or plastic substrates with the cyanoacrylate adhesive. The recommended dimensions for metal specimens are 25.4 mm wide with an overlap of 12.7 mm.[8]
-
Curing: Allow the adhesive to cure fully under specified conditions (e.g., 24 hours at room temperature and controlled humidity).
-
Testing: Mount the specimen in a universal testing machine.
-
Load Application: Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.[8]
-
Data Recording: Record the maximum load at failure. The shear strength is calculated by dividing the maximum load by the bond area.[11]
Curing Time Measurement
Curing time can be determined by monitoring the disappearance of monomer-specific infrared absorption bands using Fourier Transform Infrared (FTIR) spectroscopy.[12][13]
Procedure:
-
Sample Preparation: Apply a thin film of the cyanoacrylate adhesive onto an ATR (Attenuated Total Reflectance) crystal or between two KBr windows.
-
FTIR Analysis: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Monitor the decrease in the intensity of the C=C stretching vibration peak (around 1615-1630 cm⁻¹) of the cyanoacrylate monomer. The time at which this peak no longer significantly changes indicates the fixture time. Full cure can be confirmed by the stabilization of the entire spectrum.[14]
In Vitro Cytotoxicity Testing (ISO 10993-5)
This standard describes methods to assess the in vitro cytotoxicity of medical devices and materials. The MEM Elution method is a common approach.
Procedure:
-
Extract Preparation: Prepare an extract of the cured cyanoacrylate adhesive by incubating it in a cell culture medium (e.g., Minimum Essential Medium - MEM) for a specified period (e.g., 24 hours at 37°C).[15][16]
-
Cell Culture: Culture a suitable cell line (e.g., L929 mouse fibroblasts) to a sub-confluent monolayer.[17]
-
Cell Exposure: Replace the cell culture medium with the prepared extract of the cyanoacrylate adhesive.
-
Incubation: Incubate the cells with the extract for a defined period (e.g., 24-48 hours).
-
Cytotoxicity Assessment: Evaluate cell viability using a quantitative assay such as the MTT assay. This involves adding MTT solution to the cells, which is converted to a colored formazan product by viable cells. The amount of formazan is proportional to the number of living cells and can be measured spectrophotometrically.[15]
-
Data Analysis: Compare the viability of cells exposed to the cyanoacrylate extract with that of control cells (exposed to fresh medium). A significant reduction in cell viability indicates a cytotoxic effect.
Visualizations
References
- 1. core.ac.uk [core.ac.uk]
- 2. Page loading... [guidechem.com]
- 3. nhiso.com [nhiso.com]
- 4. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bonding strength of alkyl-2-cyanoacrylates to bone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 9. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 10. micomlab.com [micomlab.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. shimadzu.com [shimadzu.com]
- 13. pepolska.pl [pepolska.pl]
- 14. Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration [mdpi.com]
- 15. blog.johner-institute.com [blog.johner-institute.com]
- 16. Cytotoxicity MEM Elution Method in Biocompatibility [nabi.bio]
- 17. namsa.com [namsa.com]
Comparative Guide to the Purity Validation of Synthesized Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and logical workflows represented by Graphviz diagrams. This document is intended to assist researchers in establishing robust quality control procedures for this and similar compounds.
Introduction to this compound
This compound is a multifunctional building block in organic synthesis. Its reactivity is characterized by the presence of an electron-deficient double bond, making it a valuable substrate for various chemical transformations. The purity of this reagent is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities in subsequent synthetic steps, particularly in the context of drug development where stringent purity standards are required.
Synthesis and Purification
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between pentan-3-one and ethyl cyanoacetate.[1][2] The ethoxy group is introduced either from the starting ketone or through a subsequent O-alkylation step if a hydroxy precursor is used.
Experimental Protocol: Synthesis via Knoevenagel Condensation
Materials:
-
Pentan-3-one
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
To a solution of pentan-3-one (1.0 eq) and ethyl cyanoacetate (1.0 eq) in toluene, add a catalytic amount of piperidine.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a clear oil.
Purity Validation Workflow
Caption: Workflow for Synthesis and Purity Validation.
Purity Validation Techniques
A combination of spectroscopic and chromatographic methods is essential for the comprehensive validation of the purity of this compound.
| Technique | Purpose | Expected Results for Pure Compound |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Characteristic signals for ethyl and pentenyl groups with correct integration and coupling constants. |
| ¹³C NMR | Confirmation of carbon framework and detection of carbon-containing impurities. | Resonances corresponding to all unique carbon atoms in the molecule. |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight. | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular ion. |
| HPLC | Quantification of purity and detection of non-volatile impurities. | A single major peak with purity ≥ 98%. |
Experimental Protocols for Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Comparison with Alternative Reagents
The utility of this compound often lies in its role as a Michael acceptor in carbon-carbon bond-forming reactions.[3] A comparison with alternative Michael acceptors is presented below. The choice of reagent can significantly impact reaction efficiency, selectivity, and the need for specific catalysts.
| Reagent | Structure | Key Performance Characteristics |
| This compound | CCC(OCC)=C(C#N)C(=O)OCC | Highly activated for Michael additions due to the presence of both cyano and ester groups. The ethoxy group can influence stereoselectivity. |
| Ethyl 2-cyanoacrylate | C=C(C#N)C(=O)OCC | A widely used and highly reactive Michael acceptor.[4] Its high reactivity can sometimes lead to polymerization or side reactions. |
| Nitroalkenes (e.g., β-nitrostyrene) | C6H5CH=CHNO2 | Potent Michael acceptors that can be used under catalyst- and solvent-free conditions, offering an environmentally benign alternative.[5] |
| α,β-Unsaturated Ketones (e.g., Chalcone) | C6H5CH=CHC(=O)C6H5 | Readily available and versatile Michael acceptors, though sometimes requiring stronger nucleophiles or more forcing reaction conditions. |
Logical Relationship of Michael Acceptor Reactivity
Caption: General Reactivity of Michael Acceptors.
Conclusion
The validation of purity for synthesized this compound requires a multi-pronged analytical approach. The combination of NMR for structural elucidation, GC-MS for identifying volatile impurities and confirming molecular weight, and HPLC for accurate purity quantification provides a robust and reliable quality assessment. When selecting a Michael acceptor for a specific synthetic application, researchers should consider the reactivity profile of alternatives, such as standard ethyl cyanoacrylate, nitroalkenes, or enones, to optimize reaction conditions and outcomes. This guide provides the necessary protocols and comparative data to aid in these critical decisions.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. ethyl 2-cyanoprop-2-enoate | 7085-85-0 | Buy Now [molport.com]
- 5. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Analysis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and Its Isomers
For Immediate Release
[City, State] – [Date] – A detailed comparative guide on the spectroscopic analysis of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and its geometric and constitutional isomers has been compiled to aid researchers, scientists, and drug development professionals in the unambiguous identification of these closely related compounds. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on data from analogous structures, alongside detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Differentiating between the (2Z) and (2E) isomers of ethyl 2-cyano-3-ethoxypent-2-enoate, as well as its constitutional isomers such as ethyl 2-cyano-3-oxopentanoate and ethyl 4-cyano-3-oxopentanoate, is critical in various chemical research and development applications. Subtle differences in their molecular geometry and functional group arrangement lead to distinct spectroscopic signatures that can be effectively utilized for their identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. The data for the target molecule and its (2E)-isomer are predicted based on the analysis of closely related compounds, including ethyl (E)-2-cyano-3-ethoxyprop-2-enoate.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Chemical Shift (δ ppm) and Multiplicity |
| This compound (Predicted) | ~1.1 (t, 3H, CH₃), ~1.3 (t, 3H, CH₃), ~2.5 (q, 2H, CH₂), ~4.2 (q, 2H, OCH₂), ~4.4 (q, 2H, OCH₂) |
| Ethyl (2E)-2-cyano-3-ethoxypent-2-enoate (Predicted) | ~1.1 (t, 3H, CH₃), ~1.3 (t, 3H, CH₃), ~2.7 (q, 2H, CH₂), ~4.2 (q, 2H, OCH₂), ~4.5 (q, 2H, OCH₂) |
| Ethyl (E)-2-cyano-3-ethoxyprop-2-enoate [1] | 1.33 (t, 3H), 1.45 (t, 3H), 4.27 (q, 2H), 4.37 (q, 2H), 8.03 (s, 1H) |
| Ethyl 2-cyano-3-oxopentanoate [2] | Data not available |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Chemical Shift (δ ppm) |
| This compound (Predicted) | ~14, ~15, ~25, ~61, ~69, ~100, ~116, ~163, ~175 |
| Ethyl (2E)-2-cyano-3-ethoxypent-2-enoate (Predicted) | ~14, ~15, ~28, ~61, ~70, ~102, ~115, ~163, ~178 |
| Ethyl (E)-2-cyano-3-ethoxyprop-2-enoate [1] | 14.1, 15.8, 62.1, 72.4, 93.1, 116.0, 163.2, 178.9 |
| Ethyl 2-cyano-3-oxopentanoate [2] | Data not available |
Table 3: Comparative IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | ~2220 (C≡N), ~1715 (C=O, ester), ~1620 (C=C), ~1250 (C-O) |
| Ethyl (2E)-2-cyano-3-ethoxypent-2-enoate (Predicted) | ~2220 (C≡N), ~1715 (C=O, ester), ~1620 (C=C), ~1250 (C-O) |
| Ethyl (E)-2-cyano-3-ethoxyprop-2-enoate [1] | 2220 (C≡N), 1720 (C=O), 1615 (C=C), 1255 (C-O) |
| Ethyl 2-cyano-3-oxopentanoate | 2227 (C≡N), 1742, 1667, 1610 (C=O)[3] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) and Key Fragments |
| This compound (Predicted) | M⁺: 197; Fragments: 170, 152, 124 |
| Ethyl (2E)-2-cyano-3-ethoxypent-2-enoate (Predicted) | M⁺: 197; Fragments: 170, 152, 124 |
| Ethyl (E)-2-cyano-3-ethoxyprop-2-enoate [1] | M⁺: 169; Fragments: 141, 124, 113 |
| Ethyl 2-cyano-3-oxopentanoate [2] | M⁺: 169 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation, especially for quantitative measurements).[4]
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C). Phase and baseline correct the resulting spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or NaCl/KBr salt plates.
Sample Preparation (Liquid Film Method):
-
Place a small drop of the neat liquid sample onto a clean, dry salt plate (NaCl or KBr).[2]
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[2]
-
Mount the plates in the spectrometer's sample holder.
ATR Method:
-
Ensure the ATR crystal is clean.
-
Apply a small drop of the liquid sample directly onto the crystal surface.
-
Apply pressure to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal or salt plates should be recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound and to separate isomeric mixtures.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Parameters:
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Use the retention times to differentiate between isomers.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.
References
For Immediate Release
A comprehensive guide offering a comparative analysis of the reactivity of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and related α-cyanoacrylate compounds has been developed for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed examination of the synthesis and reactivity of these compounds, supported by experimental data, to facilitate informed decisions in research and development processes.
The reactivity of α-cyanoacrylates is of significant interest due to their utility as versatile intermediates in organic synthesis, particularly in the construction of complex molecular architectures. The electron-withdrawing nature of the cyano and ester groups renders the β-carbon of the acrylate backbone highly susceptible to nucleophilic attack, making these compounds excellent Michael acceptors. The substituents at the β-position play a crucial role in modulating this reactivity, influencing both the rate and outcome of chemical transformations.
Synthesis via Knoevenagel Condensation: A Comparative Overview
The primary synthetic route to α-cyanoacrylates is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. The choice of reactants and reaction conditions significantly impacts the yield and purity of the final product.
A study on the synthesis of various cyanoacrylates using diisopropylethylammonium acetate (DIPEAc) as a catalyst in hexane provides valuable comparative data. The reaction of ethyl cyanoacetate with a range of aromatic aldehydes demonstrates the influence of the aldehyde's electronic and steric properties on the reaction efficiency.
Table 1: Comparative Yields and Reaction Times for the Synthesis of Substituted Cyanoacrylates via Knoevenagel Condensation
| Aldehyde | Product | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 3 | 91 |
| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 2.5 | 96 |
| 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 3.5 | 92 |
| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 4 | 88 |
| 2-Thiophenecarboxaldehyde | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 3 | 91 |
Data sourced from a study utilizing DIPEAc as a catalyst in hexane at reflux temperature.
The data indicates that electron-donating groups on the aromatic aldehyde, such as a methoxy group, can accelerate the reaction and lead to higher yields. Conversely, electron-withdrawing groups, like a nitro group, tend to result in slightly longer reaction times and lower yields. This trend can be attributed to the influence of these substituents on the electrophilicity of the aldehyde's carbonyl carbon.
Reactivity in Michael Addition Reactions
The core reactivity of α-cyanoacrylates lies in their role as Michael acceptors. The double bond is activated by the adjacent electron-withdrawing cyano and ester groups, making the β-carbon electrophilic and prone to attack by a wide range of nucleophiles, including amines, thiols, and carbanions.
Qualitative Reactivity Comparison:
-
This compound: The presence of an ethoxy group at the β-position introduces an electron-donating resonance effect, which can slightly decrease the electrophilicity of the β-carbon compared to an unsubstituted α-cyanoacrylate. However, the overall reactivity is still high due to the powerful electron-withdrawing nature of the cyano and ester groups. The ethyl group at the 3-position introduces some steric hindrance, which may slow down the approach of bulky nucleophiles.
-
Ethyl Cyanoacrylate: This is the parent compound and serves as a baseline for reactivity. It is highly reactive towards nucleophiles due to the unencumbered β-position.
-
Ethyl 2-cyano-3-methylpent-2-enoate: Similar to the target compound, the alkyl group at the β-position provides some steric hindrance. The electron-donating effect of the methyl and ethyl groups is less pronounced than that of an ethoxy group, suggesting that this compound might be slightly more reactive than its ethoxy-substituted counterpart.
-
Ethyl 2-cyano-3-phenylacrylate: The phenyl group at the β-position can withdraw electron density through resonance, potentially increasing the electrophilicity of the β-carbon and enhancing reactivity towards nucleophiles.
Experimental Protocols
Synthesis of Ethyl (2Z)-2-cyano-3-ethoxyacrylate
A representative procedure for the synthesis of a β-alkoxy-α-cyanoacrylate involves the reaction of triethyl orthoformate with ethyl cyanoacetate.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Piperidine (catalyst)
Procedure:
-
A mixture of ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride is prepared in a reaction flask.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period, typically several hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess reagents and solvent are removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield pure ethyl (2Z)-2-cyano-3-ethoxyacrylate.
Michael Addition of an Amine to an Activated Alkene (General Procedure)
This protocol describes a general method for the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1]
Materials:
-
α,β-Unsaturated compound (e.g., ethyl cyanoacrylate)
-
Amine (e.g., piperidine)
Procedure:
-
The α,β-unsaturated compound and the amine are mixed in a suitable solvent (or neat, if applicable) in a reaction flask.[1]
-
The reaction mixture is stirred at room temperature or heated as required, with the reaction progress monitored by TLC.[1]
-
Once the reaction is complete, the solvent is removed under reduced pressure.[1]
-
The residue is purified by column chromatography on silica gel to afford the desired β-amino derivative.[1]
Visualizing Reaction Pathways
To illustrate the key chemical transformations discussed, the following diagrams have been generated using Graphviz.
Caption: Knoevenagel condensation for α-cyanoacrylate synthesis.
Caption: Michael addition of a nucleophile to an α-cyanoacrylate.
This guide provides a foundational understanding of the comparative reactivity of this compound and its analogs. Further quantitative kinetic studies are warranted to provide a more precise and detailed comparison of their reactivity profiles.
References
Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of a series of ethyl (2Z)-2-cyano-3-arylacrylate derivatives, highlighting their potential as anticancer agents. This document summarizes key experimental data, details the methodologies for their synthesis and evaluation, and visualizes a relevant signaling pathway.
A recent study has demonstrated the anticancer properties of various ethyl 2-cyano-3-arylacrylate derivatives, revealing structure-activity relationships that could guide the development of more potent therapeutic agents. The compounds were synthesized via an efficient Knoevenagel condensation protocol and subsequently evaluated for their cytotoxic effects against several human cancer cell lines.
Comparative Anticancer Activity
The in vitro anticancer activity of the synthesized ethyl 2-cyano-3-arylacrylate derivatives was assessed against three human cancer cell lines: A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.
The results indicate that certain substitutions on the aryl ring significantly influence the anticancer activity. Notably, the cinnamyl analogue 3i displayed the most potent and broad-spectrum activity, particularly against the HT-29 and HepG2 cell lines, suggesting that an extended conjugated system enhances cytotoxicity.[1] Another compound of interest, 3e , also demonstrated significant activity.[1]
| Compound ID | Ar-group (Substitution Pattern) | IC50 (µg/mL) vs. A549 | IC50 (µg/mL) vs. HT-29 | IC50 (µg/mL) vs. HepG2 |
| 3a | Phenyl | >200 | >200 | >200 |
| 3b | 4-Methylphenyl | >200 | >200 | >200 |
| 3c | 4-Methoxyphenyl | >200 | >200 | >200 |
| 3d | 4-Chlorophenyl | 185.3 | 192.4 | >200 |
| 3e | 2,4-Dichlorophenyl | 175.2 | 169.6 | 181.5 |
| 3f | 4-Nitrophenyl | >200 | >200 | >200 |
| 3g | 3-Nitrophenyl | 190.1 | 188.2 | 195.3 |
| 3h | 4-(Dimethylamino)phenyl | >200 | >200 | >200 |
| 3i | Cinnamyl | 85.62 | 77.78 | 80.14 |
| 3j | 2-Thienyl | >200 | >200 | >200 |
| 3k | 2-Furyl | >200 | >200 | >200 |
| 3l | 4-Pyridyl | >200 | >200 | >200 |
| Doxorubicin | (Standard) | 1.25 | 1.50 | 1.80 |
Experimental Protocols
Synthesis of Ethyl 2-Cyano-3-arylacrylate Derivatives (General Procedure)
The synthesis of the title compounds was achieved through a Knoevenagel condensation reaction.[1]
Materials:
-
Appropriate aromatic aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)
-
Hexane (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde and ethyl cyanoacetate in hexane is prepared.
-
Diisopropylethylammonium acetate is added to the mixture.
-
The reaction mixture is heated at 65-70 °C for 3-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 40-45 °C.
-
The layers are separated, and the product-containing layer is concentrated under vacuum.
-
The resulting material is purified by recrystallization from a suitable solvent to yield the desired ethyl 2-cyano-3-arylacrylate derivative.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Lines and Culture:
-
A549, HT-29, and HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (0-200 µg/mL) and incubated for an additional 48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.
Potential Mechanism of Action: A Look at the JAK/STAT3 Pathway
While the precise mechanism of action for the presented ethyl 2-cyano-3-arylacrylate derivatives has not been elucidated, related compounds containing a cyanoacrylamide scaffold have been shown to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its constitutive activation is a hallmark of many cancers, including gliomas.[2]
Inhibition of the JAK/STAT3 pathway by small molecules can lead to a reduction in the phosphorylation of key proteins like JAK1, JAK2, and STAT3, ultimately downregulating the expression of STAT3 target genes involved in cell survival and proliferation.[2] This disruption of oncogenic signaling can induce apoptosis in cancer cells.
Below is a simplified diagram illustrating the potential inhibition of the JAK/STAT3 signaling pathway by a cyanoacrylate derivative.
Caption: Potential inhibition of the JAK/STAT3 signaling pathway by a cyanoacrylate derivative.
Experimental Workflow Overview
The process of identifying and evaluating the anticancer potential of these novel compounds follows a structured workflow, from synthesis to biological characterization.
Caption: Workflow for the synthesis and anticancer evaluation of ethyl cyanoacrylate derivatives.
References
A Comparative Guide to the Synthetic Efficiency of Routes for Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the production of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a valuable intermediate in organic synthesis. The efficiency of three primary synthetic strategies will be assessed based on available experimental data, focusing on reaction yields, conditions, and overall process complexity.
Executive Summary
The synthesis of this compound can be approached through three main pathways: a two-step route involving a Knoevenagel condensation followed by an O-alkylation, a direct condensation with an orthoester, and a lesser-explored direct synthesis from an activated carbonyl precursor. While direct synthesis from orthoesters presents a potentially more streamlined approach, the two-step Knoevenagel condensation and subsequent etherification is a well-established and versatile method. The choice of route will ultimately depend on the desired scale, available starting materials, and optimization of reaction conditions.
Data Presentation: Comparison of Synthetic Routes
| Route | Key Reaction Steps | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Route 1: Two-Step Synthesis | 1. Knoevenagel Condensation | Propanal, Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | 6 | ~90 (estimated for analogous reactions) | [1] |
| 2. O-Ethylation (Williamson Ether Synthesis) | Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, Ethyl iodide | K₂CO₃ | Acetone | Reflux | 12 | High (qualitative) | ||
| Route 2: Direct Synthesis from Orthoester | One-pot condensation | Ethyl cyanoacetate, Triethyl orthopropionate | Acetic anhydride | - | 130-150 | 3-5 | Moderate to High (qualitative) | [2] |
| Route 3: Claisen-type Condensation | Claisen Condensation | Ethyl propionylacetate, Ethyl cyanoacetate | Sodium ethoxide | Ethanol/Ether | Room Temp. | Overnight | ~41 (for a related succinate) | [3] |
Note: Quantitative data for the direct synthesis of the target molecule is limited in the reviewed literature. Yields are estimated based on analogous reactions.
Experimental Protocols
Route 1: Two-Step Synthesis via Knoevenagel Condensation and O-Ethylation
Step 1: Knoevenagel Condensation for Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
This procedure is adapted from a general method for Knoevenagel condensation.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propanal (1 equivalent), ethyl cyanoacetate (1 equivalent), and absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate.
Step 2: O-Ethylation of Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
This protocol follows the principles of the Williamson ether synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate (1 equivalent) in a suitable solvent such as acetone.
-
Base and Alkylating Agent Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) as the base, followed by the dropwise addition of ethyl iodide (1.2 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 12 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the final product, this compound.
Route 2: Direct Synthesis from Triethyl Orthopropionate
This one-pot synthesis offers a more direct approach to the target molecule.[2]
-
Reaction Setup: In a reaction vessel equipped for distillation, combine ethyl cyanoacetate (1 equivalent) and triethyl orthopropionate (1.2 equivalents).
-
Catalyst Addition: Add acetic anhydride (catalytic amount) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature of 130-150°C. The ethanol formed during the reaction is continuously removed by distillation. The reaction is typically complete within 3-5 hours.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Mandatory Visualization
References
Quantitative Analysis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of principal analytical methodologies for the quantitative analysis of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a substituted α,β-unsaturated cyanoester. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
While a specific validated method for this exact analyte is not publicly documented, this guide details robust experimental protocols adapted from established methods for structurally similar compounds. The provided performance data, summarized in clear, comparative tables, are based on typical validation results for these methods and serve as a benchmark for what can be expected upon method validation for the target analyte.
Logical Workflow for Analysis
The general workflow for the quantitative analysis of this compound from a reaction mixture involves initial sample preparation followed by analysis using a selected technique. Each pathway requires careful optimization and validation.
Caption: General experimental workflow for quantitative analysis.
Method 1: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a highly suitable method for the analysis of moderately polar, non-volatile compounds like this compound. Its ability to separate isomers makes it particularly useful for quantifying the specific (2Z) isomer.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh a small aliquot of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibration range (e.g., 1-100 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before injection.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Phosphoric acid (0.1%) can be added to improve peak shape.[4][5]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the analyte (likely in the 220-280 nm range for a conjugated system).
-
-
Quantification:
-
Prepare a series of calibration standards of purified this compound of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the prepared sample by interpolation from the calibration curve.
-
Expected Performance Data
The following table summarizes the typical performance characteristics expected from a validated HPLC method, based on ICH guidelines and data from similar analyses.[6][7][8]
| Parameter | Expected Value/Range | Description |
| Linearity (r²) | ≥ 0.999 | Correlation coefficient for the calibration curve over the specified range. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
| Precision (% RSD) | ≤ 2.0% | The degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | 10 - 50 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 30 - 150 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, which has a moderate molecular weight and boiling point, GC-MS offers high sensitivity and selectivity, especially when operating in Selected Ion Monitoring (SIM) mode.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh an aliquot of the reaction mixture.
-
Dissolve and dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a suitable concentration (e.g., 1-50 µg/mL).[9]
-
If necessary, perform a liquid-liquid extraction to remove non-volatile interferences.[10]
-
An internal standard (a non-interfering compound with similar chemical properties) should be added for improved accuracy.
-
-
Chromatographic & Spectrometric Conditions:
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, coated with 5% phenyl-methylpolysiloxane).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full Scan for initial identification, then Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the analyte in the sample using this calibration curve.
-
Expected Performance Data
The following table outlines the expected performance of a validated GC-MS method.[9][11]
| Parameter | Expected Value/Range | Description |
| Linearity (r²) | ≥ 0.998 | Correlation coefficient for the calibration curve. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, often showing slightly more variability than HPLC. |
| Precision (% RSD) | ≤ 5.0% | The degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | High sensitivity, especially in SIM mode. |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/mL | The lowest amount that can be reliably quantified. |
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration against a certified reference material (internal standard) without the need for a calibration curve of the analyte itself. It is highly accurate and precise, provided that specific experimental parameters are carefully controlled.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., dimethyl sulfone, maleic acid) to the same NMR tube. The standard must have a known purity and signals that do not overlap with the analyte or solvent signals.[12][13]
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the standard.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay (at least 5 times the longest T₁ relaxation time of both the analyte and standard) is critical to ensure full magnetization recovery for accurate integration. This is a key parameter for quantification.[14]
-
Number of Scans: Sufficient scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
-
Quantification:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:[2] Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where:
-
C = Purity or concentration
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Expected Performance Data
qNMR is known for its high accuracy and precision when performed correctly.
| Parameter | Expected Value/Range | Description |
| Linearity (r²) | N/A (primary method) | Does not require a calibration curve for the analyte. |
| Accuracy (% Recovery) | 99 - 101% | Can be very high as it is a direct measurement against a certified standard. |
| Precision (% RSD) | ≤ 1.0% | Typically very low, indicating high repeatability. |
| Limit of Detection (LOD) | ~0.1 - 1 mg/mL | Generally less sensitive than chromatographic methods. |
| Limit of Quantification (LOQ) | ~0.3 - 3 mg/mL | Requires higher concentrations for accurate quantification. |
Comparative Summary
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available equipment.
| Feature | HPLC-UV | GC-MS | qNMR |
| Selectivity | Good to Excellent (can separate isomers) | Excellent (chromatographic and mass-based) | Excellent (highly specific proton signals) |
| Sensitivity | High | Very High | Low to Moderate |
| Sample Throughput | High | Moderate | Low to Moderate |
| Quantification Basis | External Calibration Curve | Internal or External Calibration | Internal Standard (Primary Ratio Method) |
| Key Advantage | Robust, widely available, good for isomer separation. | High sensitivity and structural confirmation. | High accuracy, no analyte standard needed for calibration. |
| Key Disadvantage | Requires pure analyte standard for calibration. | Analyte must be thermally stable and volatile. | Lower sensitivity, longer acquisition times. |
This guide provides a foundational comparison to aid in the selection and development of a quantitative method for this compound. It is imperative that any chosen method undergoes rigorous validation according to ICH or equivalent guidelines to ensure its suitability for the intended purpose.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 2-Propenoic acid, 2-cyano-, propyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijrpr.com [ijrpr.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. asdlib.org [asdlib.org]
literature review of synthetic methods for ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
This guide provides a detailed overview and comparison of synthetic methodologies for ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a valuable intermediate in organic synthesis. The primary route for synthesizing this and structurally related compounds is the Knoevenagel condensation, a versatile and widely used carbon-carbon bond-forming reaction.
Synthetic Strategies
The synthesis of this compound can be approached via a one-pot Knoevenagel-type condensation reaction. This method involves the reaction of ethyl cyanoacetate with an orthoester, specifically triethyl orthopropionate, in the presence of a catalyst. This approach is favored for its efficiency and directness in forming the desired 3-ethoxy substituted product.
An alternative, though less direct, two-step pathway would involve an initial Knoevenagel condensation of ethyl cyanoacetate with propanal to yield ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, followed by an O-ethylation step to introduce the ethoxy group. However, the one-pot reaction with the orthoester is generally more atom-economical and efficient.
Data Presentation: Comparison of Synthetic Methods
| Method | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Proposed Method 1 | Ethyl Cyanoacetate | Triethyl Orthopropionate | Piperidine/Acetic Acid | Ethanol | 4 - 8 | Reflux (approx. 78) | 80 - 90 (estimated) |
Experimental Protocols
Method 1: One-Pot Condensation of Ethyl Cyanoacetate and Triethyl Orthopropionate
This protocol is based on established procedures for the synthesis of similar 3-alkoxy-2-cyanoacrylates.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthopropionate
-
Piperidine
-
Glacial acetic acid
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq) and triethyl orthopropionate (1.2 eq) in anhydrous ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Caption: Proposed one-pot synthesis of this compound.
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a compound requiring careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, data from structurally similar compounds such as (Z)-ethyl 2-cyano-3-hydroxybut-2-enoate and ethyl cyanoacetate indicate that this chemical should be handled as a hazardous substance. Key hazards include potential skin and eye irritation, and as a nitrile-containing compound, it may release toxic fumes upon decomposition[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood. If significant aerosolization or vapor is expected, a respirator may be necessary.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed environmental waste management company.
-
Segregation:
-
Do not mix this compound with other waste streams unless compatibility is confirmed.
-
It should be collected as a non-halogenated organic waste.
-
Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions[2].
-
-
Container Selection:
-
Use a dedicated, properly labeled, and leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Ensure the container has a secure screw-top cap to prevent spills and vapor release.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date (the date the first drop of waste is added to the container).
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and located at or near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must still be managed carefully.
-
If the container held what is classified as an acutely hazardous waste (P-listed), it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
For non-acutely hazardous waste, ensure the container is fully drained. Deface the original label and dispose of it according to your institution's guidelines for empty chemical containers.
-
-
Scheduling Waste Pickup:
-
Once the container is full or has been in accumulation for the maximum allowable time (per institutional and regulatory limits, often 90 days to one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Quantitative Data Summary
| Property | Value | Reference Compound | Source |
| Toxicity to Fish | LC50 - Danio rerio (zebra fish) - 59 mg/l - 96 h | Ethyl cyanoacetate | |
| Toxicity to Daphnia | EC50 - Daphnia magna (Water flea) - 471 mg/l - 48 h | Ethyl cyanoacetate | |
| Toxicity to Algae | ErC50 - Desmodesmus subspicatus (green algae) - 72.4 mg/l - 72 h | Ethyl cyanoacetate | |
| Biodegradability | Readily biodegradable (98% in 28 days) | Ethyl cyanoacetate |
This data suggests that while related compounds may be biodegradable, their acute toxicity to aquatic life necessitates that they are not disposed of down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
